molecular formula C43H74O2 B010240 Cholesteryl palmitelaidate CAS No. 102679-72-1

Cholesteryl palmitelaidate

Katalognummer: B010240
CAS-Nummer: 102679-72-1
Molekulargewicht: 623.0 g/mol
InChI-Schlüssel: HODJWNWCVNUPAQ-ZCORLQAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cholesteryl palmitelaidate, also known as this compound, is a useful research compound. Its molecular formula is C43H74O2 and its molecular weight is 623.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

102679-72-1

Molekularformel

C43H74O2

Molekulargewicht

623.0 g/mol

IUPAC-Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-hexadec-9-enoate

InChI

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1

InChI-Schlüssel

HODJWNWCVNUPAQ-ZCORLQAUSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomerische SMILES

CCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Kanonische SMILES

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyme

cholesteryl 9-hexadecenoate
cholesteryl 9-palmitelaidate
cholesteryl 9-palmitoleate
cholesteryl cis-9-hexadecenoate
cholesteryl trans-9-hexadecenoate

Herkunft des Produkts

United States

Foundational & Exploratory

cholesteryl palmitelaidate vs cholesteryl palmitoleate differences

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Differentiating Cholesteryl Palmitelaidate and Cholesteryl Palmitoleate in Research and Drug Development

Executive Summary

Cholesteryl esters, the storage form of cholesterol, are central to lipid metabolism and the pathogenesis of diseases such as atherosclerosis. While often grouped together, individual cholesteryl ester species possess distinct biochemical behaviors dictated by their constituent fatty acid. This guide provides a detailed comparative analysis of two such species: cholesteryl palmitoleate and its geometric isomer, this compound. The fundamental difference lies in the configuration of the double bond in their 16-carbon fatty acid tail—cis for palmitoleate and trans for palmitelaidate. This seemingly subtle structural variation precipitates profound differences in their physicochemical properties, metabolic impact, and, most critically, their roles in inflammatory signaling and the progression of atherosclerosis. Cholesteryl palmitoleate is increasingly recognized for its atheroprotective and anti-inflammatory properties, whereas this compound, derived from a trans fatty acid, is associated with detrimental, pro-inflammatory outcomes. Understanding these distinctions is paramount for researchers, scientists, and drug development professionals in the fields of lipidology, cardiovascular disease, and metabolic disorders. This guide elucidates these core differences, details experimental methodologies for their distinct analysis, and explores the implications for future research and therapeutic design.

The Isomeric Imperative: Fundamental Structural and Physicochemical Differences

The primary distinction between this compound and cholesteryl palmitoleate is the geometry of the double bond in the C16:1 fatty acyl chain. This single structural feature is the root cause of their divergent biological functions.

Molecular Structure: The cis vs. trans Divide

Cholesteryl palmitoleate incorporates palmitoleic acid, which has a cis double bond at the n-7 position (cis-9-hexadecenoic acid). This cis configuration introduces a pronounced kink into the acyl chain.[1] In contrast, this compound is formed from palmitelaidic acid, the trans isomer (trans-9-hexadecenoic acid). The trans double bond results in a more linear, straight-chain conformation, structurally mimicking a saturated fatty acid.[1]

G cluster_0 Cholesteryl Palmitoleate cluster_1 This compound cluster_2 Shared Moiety cp_oleate Cis-Double Bond (Kinked) cp_elaidate Trans-Double Bond (Linear) cholesterol Cholesterol Backbone cholesterol->cp_oleate Ester Linkage cholesterol->cp_elaidate Ester Linkage

Caption: Structural divergence of cholesteryl ester isomers.

Physicochemical Consequences of Isomerism

The structural "kink" in cholesteryl palmitoleate disrupts the efficiency of molecular packing. This leads to altered physical properties compared to the linear this compound, which can pack more tightly, similar to saturated cholesteryl esters like cholesteryl palmitate.[2][3] These differences have significant implications for membrane dynamics and the formation of lipid aggregates.

PropertyCholesteryl Palmitoleate (cis)This compound (trans)Causality
Molecular Shape Kinked/BentLinearThe cis double bond forces a ~30° bend in the acyl chain. The trans bond maintains a near-linear structure.[1]
Intermolecular Packing Loose, disorderedTight, orderedThe linear shape of the trans isomer allows for more efficient van der Waals interactions and denser packing.
Melting Point LowerHigherTighter packing requires more thermal energy to transition from a solid to a liquid state.
Membrane Fluidity Increases fluidityDecreases fluidityThe kinked chain disrupts the ordered packing of phospholipid tails in a membrane, increasing space and movement.[1]
Solubility Marginally higher in nonpolar solventsMarginally lower in nonpolar solventsThe less stable crystal lattice of the cis isomer requires less energy to solvate.

Synthesis and Metabolic Fate: A Shared Pathway

Despite their structural differences, both isomers are synthesized and metabolized through the same general pathways for cholesteryl esters. The specific isomer formed is dependent on the intracellular availability of the corresponding fatty acyl-CoA.

Biosynthesis via Acyl-CoA:Cholesterol Acyltransferase (ACAT)

The esterification of cholesterol occurs primarily in the endoplasmic reticulum and is catalyzed by acyl-CoA:cholesterol acyltransferases (ACAT1 and ACAT2).[4][5] These enzymes transfer a fatty acyl group from a fatty acyl-CoA molecule (e.g., palmitoleoyl-CoA or palmitelaidoyl-CoA) to the 3-hydroxyl group of cholesterol.[5] This reaction converts the amphipathic cholesterol molecule into a highly nonpolar cholesteryl ester, priming it for storage.[5]

Storage and Hydrolysis: The Lipid Droplet Lifecycle

The hydrophobic cholesteryl esters are sequestered from the aqueous cytosol by being packaged into the core of lipid droplets.[5] These organelles serve as dynamic reservoirs for neutral lipids. When free cholesterol is needed by the cell (e.g., for membrane synthesis or steroid hormone production), stored cholesteryl esters are hydrolyzed.[5][6] This is accomplished by neutral cholesterol ester hydrolase (nCEH) in the cytosol or acid cholesterol ester hydrolase (aCEH) in the lysosomes, which cleave the ester bond to release free cholesterol and the corresponding fatty acid.[4][5]

G FC Free Cholesterol (in ER membrane) ACAT ACAT Enzyme FC->ACAT FA_CoA Fatty Acyl-CoA (Palmitoleoyl-CoA or Palmitelaidoyl-CoA) FA_CoA->ACAT CE Cholesteryl Ester (Palmitoleate or Palmitelaidate) ACAT->CE Esterification LD Lipid Droplet (Storage) CE->LD Sequestration nCEH nCEH/aCEH (Hydrolase) LD->nCEH Mobilization FC_out Free Cholesterol (Cellular Use) nCEH->FC_out Hydrolysis FA_out Free Fatty Acid nCEH->FA_out

Caption: General metabolic pathway of cholesteryl esters.

The Dichotomy in Pathophysiology: Atherosclerosis

The accumulation of cholesteryl esters in macrophages, leading to foam cell formation, is a hallmark of atherosclerosis.[7][8] However, the specific fatty acid component of the cholesteryl ester dramatically influences the cellular response and disease progression.

Cholesteryl Palmitoleate (cis): An Atheroprotective Profile

Palmitoleic acid (C16:1 n-7) is increasingly viewed as a beneficial fatty acid, or "lipokine."[9] When esterified to cholesterol, it appears to retain protective qualities.

  • Anti-Inflammatory Effects: Dietary supplementation with palmitoleic acid has been shown to reduce atherosclerotic plaque area in LDL receptor-deficient mice.[10][11] This benefit is associated with the downregulation of key inflammatory genes like Il-1β and Tnfα.[10]

  • Suppression of Organelle Stress: Palmitoleic acid prevents endoplasmic reticulum (ER) stress in macrophages, a key trigger for inflammation in atherosclerotic lesions.[12]

  • Inhibition of Inflammasome Activation: By mitigating ER stress, palmitoleic acid blocks the activation of the NLRP3 inflammasome in macrophages, a critical pathway that drives chronic inflammation in atherosclerosis through the production of IL-1β.[9][12]

This compound (trans): A Pro-Atherogenic Profile

In stark contrast, palmitelaidic acid, as a trans fatty acid, is associated with pro-inflammatory and pro-atherogenic effects.

  • Failure to Prevent Inflammation: Unlike its cis isomer, palmitelaidic acid does not prevent saturated fatty acid-induced inflammasome activation and subsequent IL-1β production in macrophages.[9]

  • Induction of Inflammatory Cytokines: Some evidence suggests that palmitelaidic acid may even directly contribute to the production of inflammatory cytokines.[9]

  • Structural Mimicry of Saturated Fats: Its linear structure allows it to incorporate into cellular membranes and lipid droplets in a manner that can promote lipid-induced stress pathways, similar to saturated fats like palmitic acid.

G cluster_0 Cholesteryl Palmitoleate (cis) cluster_1 This compound (trans) cp_oleate Accumulation of Cholesteryl Palmitoleate er_stress_oleate ER Stress Reduced cp_oleate->er_stress_oleate inflammasome_oleate NLRP3 Inflammasome Inhibited er_stress_oleate->inflammasome_oleate athero_oleate Atherosclerosis Attenuated inflammasome_oleate->athero_oleate cp_elaidate Accumulation of This compound er_stress_elaidate ER Stress Promoted cp_elaidate->er_stress_elaidate inflammasome_elaidate NLRP3 Inflammasome Activated er_stress_elaidate->inflammasome_elaidate athero_elaidate Atherosclerosis Exacerbated inflammasome_elaidate->athero_elaidate

Caption: Opposing effects on macrophage inflammation in atherosclerosis.

Analytical and Experimental Methodologies

Distinguishing between these two isomers requires precise analytical techniques, and studying their differential effects necessitates specific experimental designs.

Quantitative Analysis: Chromatographic and Spectrometric Approaches

Standard enzymatic colorimetric or fluorometric assays can quantify total cholesteryl esters but cannot differentiate between species.[13][14] For isomer-specific quantification, chromatographic separation coupled with mass spectrometry is the gold standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity but often requires cumbersome derivatization steps and has long sample run times.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase LC-MS methods are increasingly used for high-throughput lipidomics.[15][16] These methods can separate cholesteryl ester isomers and provide robust quantification, though challenges related to the hydrophobicity and poor ionization of these neutral lipids remain.[15][16]

Protocol: Quantification of Cholesteryl Esters by LC-MS

This protocol is a generalized workflow based on established methods for lipidomics.[15][16]

  • Lipid Extraction:

    • Homogenize tissue or lyse cells in a suitable buffer.

    • Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol mixture (e.g., 2:1 v/v) to partition lipids into the organic phase.

    • Evaporate the organic solvent under a stream of nitrogen and solubilize the dried lipid extract in a suitable injection solvent (e.g., 2:1 chloroform:methanol).

  • Liquid Chromatography:

    • Utilize a reverse-phase C18 column.

    • Employ a gradient elution program with mobile phases such as acetonitrile/isopropanol mixtures. This allows for the separation of different cholesteryl ester species based on their hydrophobicity and acyl chain structure.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode, to detect ammoniated adducts [M+NH4]+.

    • Perform analysis on a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) for accurate mass measurements.

    • Quantify by comparing the peak area of the target analyte to that of a known concentration of an internal standard (e.g., a deuterated cholesteryl ester).

Protocol: In Vitro Macrophage Inflammatory Response Assay

This protocol allows for the direct comparison of the effects of palmitoleic acid versus palmitelaidic acid on macrophage inflammation.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., J774 or THP-1) or primary bone marrow-derived macrophages.

  • Macrophage Loading:

    • Treat cells for 18-24 hours with the fatty acid of interest (palmitoleic acid or palmitelaidic acid complexed to BSA) to allow for its incorporation into cellular lipids, including cholesteryl esters.

    • Include a control group treated with a saturated fatty acid (e.g., palmitic acid) known to induce inflammation, and a vehicle control (BSA alone).

  • Inflammasome Activation:

    • Provide a "priming" signal by treating with a low dose of lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β expression.

    • Provide a "second signal" such as ATP or nigericin for 1 hour to activate the NLRP3 inflammasome.

  • Endpoint Analysis:

    • Collect the cell culture supernatant and cell lysates.

    • Measure secreted IL-1β in the supernatant using an ELISA kit.

    • Analyze cell lysates for the expression of inflammatory genes (e.g., Il1b, Tnf) via qPCR and for protein levels of inflammasome components (e.g., cleaved caspase-1) via Western blot.

Implications for Research and Therapeutic Development

The profound functional differences between cholesteryl palmitoleate and this compound carry significant weight for the scientific community.

  • For Lipidomics Research: It is insufficient to measure "total cholesteryl esters." Analytical strategies must evolve to routinely differentiate between cis and trans isomers to accurately assess disease risk and metabolic status.

  • For Cardiovascular Research: The atheroprotective signaling pathway engaged by cholesteryl palmitoleate presents a compelling area for investigation. Understanding how this cis cholesteryl ester modulates macrophage function could unveil novel therapeutic targets to combat atherosclerosis.

  • For Drug Development: The development of therapies could focus on two main areas:

    • Promoting Palmitoleate Pathways: Strategies to increase the endogenous synthesis of palmitoleic acid or its delivery could be explored for their potential to reduce cardiovascular inflammation.

    • Mitigating Trans Fat Impact: Further elucidating the mechanisms by which this compound exacerbates inflammation can inform public health policies and the development of interventions to counter the negative effects of dietary trans fats.

References

  • He, L., et al. (1987). Short-term metabolism of cholesteryl ester from low-density lipoprotein in primary monolayers of bovine adrenal cortical cells. PubMed. Retrieved from [Link]

  • Manna, P. R., & Stocco, D. M. (2007). Metabolism of cholesteryl ester (CE) and role of hormone-sensitive lipase (HSL) in steroidogenesis. ResearchGate. Retrieved from [Link]

  • Eisenberg, S., & Levy, R. I. (1975). Metabolism of cholesteryl esters of rat very low density lipoproteins. The Journal of Clinical Investigation. Retrieved from [Link]

  • Dutta, M., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Retrieved from [Link]

  • Höring, M., et al. (2019). Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. Analytical Chemistry. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Cholesterol H2O nucleation: relevance to atherosclerosis. Retrieved from [Link]

  • Katragadda, H., et al. (2006). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. Journal of Chromatographic Science. Retrieved from [Link]

  • Höring, M., et al. (2019). Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. University of Southern Denmark. Retrieved from [Link]

  • Kruth, H. S. (1984). Method for Detection and Isolation of Cholesteryl Ester-Containing "Foam" Cells Using Flow Cytometry. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cholesteryl palmitoleate. PubChem. Retrieved from [Link]

  • Çimen, I., et al. (2021). Double bond configuration of palmitoleate is critical for atheroprotection. PMC. Retrieved from [Link]

  • Adachi, S., et al. (1996). Synthesis of fatty acid sterol esters using cholesterol esterase from Trichoderma sp. AS59. PubMed. Retrieved from [Link]

  • Dutta, M., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. PubMed. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Cholesteryl Palmitoleate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Guo, X., et al. (2020). Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice. PMC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Cholesteryl palmitoleate. Retrieved from [Link]

  • NIST. (n.d.). Cholesteryl palmitate. NIST WebBook. Retrieved from [Link]

  • Guo, X., et al. (2020). Dietary Palmitoleic Acid Attenuates Atherosclerosis Progression and Hyperlipidemia in Low-Density Lipoprotein Receptor-Deficient Mice. PubMed. Retrieved from [Link]

  • Small, D. M. (1988). Physical properties of cholesteryl esters. MRI Questions. Retrieved from [Link]

  • Çimen, I., et al. (2016). Prevention of atherosclerosis by bioactive palmitoleate through suppression of organelle stress and inflammasome activation. ResearchGate. Retrieved from [Link]

  • Aryal, S. (2022). Cholesterol structure and synthesis. Microbe Notes. Retrieved from [Link]

  • Kwong, C. N., et al. (1971). Properties of cholesteryl esters in pure and mixed monolayers. ResearchGate. Retrieved from [Link]

  • University of Massachusetts. (n.d.). CHOLESTEROL BIOSYNTHESIS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cholesteryl palmitate (CAS 601-34-3). Retrieved from [Link]

  • Yin, K., et al. (2023). The Role of Lipid Subcomponents in the Development of Atherosclerotic Plaques. PubMed. Retrieved from [Link]

  • LibreTexts Biology. (2021). 21.5: Biosynthesis of Cholesterol and Steroids. Retrieved from [Link]

  • Wang, Y., et al. (2024). Lipid droplets sequester palmitic acid to disrupt endothelial ciliation and exacerbate atherosclerosis in male mice. PMC. Retrieved from [Link]

  • Yin, K., et al. (2023). The Role of Lipid Subcomponents in the Development of Atherosclerotic Plaques. Biomedicines. Retrieved from [Link]

  • Story, J. A., et al. (2021). Steroidal Triterpenes of Cholesterol Synthesis. MDPI. Retrieved from [Link]

  • LibreTexts Medicine. (2021). 6.1: Cholesterol synthesis. Retrieved from [Link]

  • Google Patents. (2007). CN100357310C - Synthesis process of chlesterol and its intermediate.

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Technical Guide: Liquid Crystal Phase Behavior of Cholesteryl Palmitelaidate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, phase behavior, and experimental characterization of Cholesteryl Palmitelaidate (Cholesteryl trans-9-hexadecenoate).

Executive Summary

This compound (CPE) is the ester of cholesterol and palmitelaidic acid (trans-9-hexadecenoic acid). Unlike its cis-isomer (cholesteryl palmitoleate) or its saturated analog (cholesteryl palmitate), CPE occupies a unique region in lipid thermodynamics. The trans double bond at the


 position introduces a geometric rigidity that mimics saturated fatty acids while retaining unsaturation.

This guide delineates the mesomorphic (liquid crystal) behavior of CPE, emphasizing its monotropic and enantiotropic phase transitions. Understanding these transitions is critical for applications in liposomal drug delivery systems , where membrane fluidity and packing density determine encapsulation efficiency, and in atherosclerosis research , where the physical state of cholesteryl ester droplets influences macrophage uptake.

Molecular Architecture & Thermodynamics

The phase behavior of CPE is governed by the conflict between the rigid steroid nucleus and the flexible fatty acyl chain.

Structural Impact of the Trans Double Bond
  • Steroid Nucleus: The fused tetracyclic ring system provides a rigid, planar core that drives the formation of layered (smectic) and helical (cholesteric) supramolecular structures.

  • Acyl Chain:

    • Palmitate (C16:0): Fully extended, all-trans conformation allows maximum Van der Waals packing. High

      
      .
      
    • Palmitoleate (C16:1 cis): The cis bond introduces a ~30° kink, disrupting packing and lowering transition temperatures significantly.

    • Palmitelaidate (C16:1 trans): The trans bond maintains a pseudo-linear chain geometry similar to the saturated form but with a distinct "step" in the chain. This allows CPE to pack more efficiently than the cis isomer, resulting in higher transition temperatures and a broader mesophase range.

Crystallographic Data

X-ray diffraction studies (Srivastava & Craven) reveal that CPE exhibits polymorphism .

  • Form I: Monoclinic, Space Group

    
    .[1][2] Isostructural with cholesteryl palmitoleate.[1]
    
  • Form II: Monoclinic, Space Group

    
    .[1][2] Unique to the trans isomer.
    
  • Packing: Molecules arrange in bilayers with antiparallel packing of the steroid cores, a prerequisite for Smectic A formation.

Phase Behavior Characterization[3][4][5]

CPE exhibits a sequence of thermotropic phase transitions:



Comparative Thermal Transitions (DSC Data)

The following table synthesizes differential scanning calorimetry (DSC) data, highlighting the "Trans Effect."

CompoundAcyl ChainMelting Point (

)
Smectic

Cholesteric (

)
Cholesteric

Isotropic (

)
Phase Nature
Cholesteryl Palmitate C16:0 (Sat)77.0 °C77.5 °C83.0 °CEnantiotropic
This compound C16:1 (trans) ~52 - 55 °C *~65 °C ~78 °C Enantiotropic
Cholesteryl Palmitoleate C16:1 (cis)45.0 °CMonotropicMonotropicMonotropic**

*Note: Exact values depend on solvent history and purity. Trans isomers consistently melt 10-15°C higher than cis isomers due to efficient packing. **Monotropic: Mesophases are only observed upon cooling from the melt, not on heating.

Mesophase Textures (Polarized Optical Microscopy)
  • Smectic A (SmA): Upon cooling from the cholesteric phase, CPE forms a focal conic fan texture . The molecules are arranged in layers with their long axes perpendicular to the layer plane.

  • Cholesteric (Ch): Exhibits a planar texture (Grandjean) with oily streaks. This phase possesses a helical supramolecular structure that selectively reflects light (iridescence).

Experimental Protocols

Synthesis of this compound

Objective: Synthesize high-purity CPE via Steglich Esterification.

Reagents:

  • Cholesterol (

    
    )
    
  • Palmitelaidic Acid (trans-9-hexadecenoic acid)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (dry)

Workflow:

  • Dissolution: Dissolve 10 mmol Cholesterol and 11 mmol Palmitelaidic acid in 50 mL dry DCM under

    
     atmosphere.
    
  • Catalysis: Add 1 mmol DMAP.

  • Coupling: Dropwise add 11 mmol DCC dissolved in DCM at 0°C.

  • Reaction: Stir at RT for 12-24 hours. Urea precipitate forms.

  • Filtration: Filter off dicyclohexylurea (DCU).

  • Workup: Wash filtrate with 0.5N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize 3x from hot acetone/ethanol (1:1) to remove unreacted fatty acids.

Characterization Workflow (DSC & POM)

Protocol:

  • Sample Prep: Load 2-5 mg of recrystallized CPE into an aluminum DSC pan. Seal hermetically.

  • Thermal History: Heat to 100°C (Isotropic) to erase thermal history. Hold for 5 min.

  • Cooling Scan: Cool at 5°C/min to 0°C. Record exotherms (Isotropic

    
     Ch 
    
    
    
    SmA
    
    
    Crystal).
  • Heating Scan: Heat at 5°C/min to 100°C. Record endotherms.

  • Validation: Confirm phase identity using POM with a hot stage. Look for "oily streaks" (Cholesteric) transforming into "focal conics" (Smectic) upon cooling.

Visualization of Phase Logic

The following diagram illustrates the thermodynamic pathway and structural logic of this compound.

CPE_PhaseBehavior cluster_structure Structural Drivers Crystal Crystalline Solid (Form I / II) Highly Ordered Smectic Smectic A Phase (Layered, 2D Fluid) Focal Conic Texture Crystal->Smectic Melting (Tm) Endothermic Smectic->Crystal Crystallization Cholesteric Cholesteric Phase (Helical Twist) Oily Streak Texture Smectic->Cholesteric Helix Formation (T_Sm-Ch) Cholesteric->Smectic Layer Alignment Isotropic Isotropic Liquid (Disordered) Optically Extinct Cholesteric->Isotropic Clearing Point (T_Ch-I) Isotropic->Cholesteric Nucleation TransBond Trans-Double Bond (Pseudo-linear) Packing Efficient Packing (High Tm vs Cis) TransBond->Packing

Caption: Thermotropic phase transition pathway of this compound, driven by the pseudo-linear packing efficiency of the trans-acyl chain.

References

  • Srivastava, R. C., & Craven, B. M. (1989).

  • Ginsburg, G. S., et al. (1984). Physical properties of cholesteryl esters.[3] Progress in Lipid Research, 23(3), 135-167.

  • Small, D. M. (1986).The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Handbook of Lipid Research.

  • Barrall, E. M., Porter, R. S., & Johnson, J. F. (1967).Temperatures of Liquid Crystal Transitions in Cholesteryl Esters by Differential Thermal Analysis. The Journal of Physical Chemistry.

Sources

Technical Guide: Trans-Isomer Cholesteryl Ester Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Trap

In the landscape of lipid metabolism, cholesteryl esters (CEs) serve as the primary storage and transport vehicles for cholesterol.[1] While the metabolism of cis-isomer CEs (e.g., cholesteryl oleate) is a fluid, reversible process, the introduction of trans-fatty acids (TFAs) creates a metabolic "dead-end."

This guide details the molecular pathology of Trans-Isomer Cholesteryl Esters (TFA-CEs) . Unlike their cis counterparts, TFA-CEs exhibit distinct biophysical properties—specifically higher melting points and linear geometries—that disrupt enzymatic recognition and phase behavior within lipid droplets. The result is a dual-failure mechanism: inhibition of reverse cholesterol transport (RCT) in plasma and crystallization-induced hydrolysis resistance in macrophages, driving rapid atherogenesis.

Molecular Architecture & Biophysics

The metabolic fate of a cholesteryl ester is dictated by the geometry of its fatty acyl tail.

Stereochemical Impact on Packing
  • Cis-Isomers (e.g., Cholesteryl Oleate): The cis-double bond introduces a 30° kink in the acyl chain. This steric hindrance prevents tight packing, maintaining the CE in an isotropic liquid state at body temperature (37°C).

  • Trans-Isomers (e.g., Cholesteryl Elaidate): The trans-double bond mimics the linear structure of saturated fats. This allows TFA-CEs to pack densely, raising the phase transition temperature.

  • Consequence: At physiological temperature, TFA-CE rich droplets are prone to entering a smectic liquid-crystalline phase . In this state, lipids are arranged in ordered layers that are thermodynamically stable and sterically inaccessible to cytosolic lipases.

Comparative Physicochemical Properties[2]
PropertyCholesteryl Oleate (cis-18:1)Cholesteryl Elaidate (trans-18:1)Physiological Impact
Molecular Geometry Kinked (U-shape)Linear (Rod-like)Determines membrane/droplet fluidity
Melting Point ~44°C (Pure) / <37°C (in mixtures)>44°CTrans-CEs crystallize in intracellular droplets
Phase at 37°C Isotropic LiquidSmectic/Solid CrystalLiquid state is required for enzyme access
LCAT Substrate High AffinityLow Affinity / InhibitoryBlocks HDL maturation
ACAT Affinity HighModerate to HighReadily incorporated into foam cells

Plasma Metabolism: The LCAT/CETP Axis

The first stage of TFA-CE pathology occurs in circulation, disrupting the remodeling of High-Density Lipoprotein (HDL).

LCAT Inhibition (The Blockade)

Lecithin-Cholesterol Acyltransferase (LCAT) is responsible for esterifying free cholesterol on the surface of HDL, converting it into a spherical, mature particle.

  • Mechanism: LCAT requires a fluid phospholipid surface to bind and act. Trans-fatty acids incorporated into HDL phospholipids (TFA-PC) increase surface rigidity.

  • Kinetic Effect: This rigidity suppresses LCAT activity. Furthermore, LCAT discriminates against trans-acyl chains during the transfer reaction.

  • Outcome: Accumulation of nascent (discoidal) HDL and impaired cholesterol uptake capacity (CUC).

CETP Hyperactivation (The Shunt)

Dietary TFAs have been shown to increase the activity of Cholesteryl Ester Transfer Protein (CETP).

  • Mechanism: CETP facilitates the equimolar exchange of CEs from HDL to LDL/VLDL in exchange for triglycerides.

  • The Trans-Shunt: Since LCAT is inhibited, the limited CEs formed are rapidly shunted by upregulated CETP to LDL particles.

  • Result: Formation of small, dense LDL (sdLDL) enriched with TFA-CEs. These particles have lower affinity for the LDL receptor (clearance) and higher affinity for arterial proteoglycans (retention).

Visualization: Plasma Remodeling Dysregulation

PlasmaPathways cluster_legend Legend DietTFA Dietary Trans-Fats Liver Liver (VLDL Secretion) DietTFA->Liver LCAT LCAT Enzyme DietTFA->LCAT INHIBITS (Rigid Surface) CETP CETP Enzyme DietTFA->CETP ACTIVATES Plasma Plasma Compartment Liver->Plasma Secretion HDL_Nascent Nascent HDL (Discoidal) Plasma->HDL_Nascent HDL_Nascent->LCAT Substrate HDL_Mature Mature HDL (Spherical) HDL_Mature->CETP CE Donor LCAT->HDL_Mature Maturation (Blocked) LDL Small Dense LDL (TFA-CE Enriched) CETP->LDL Rapid Transfer of TFA-CE key Red Arrow = Pathological Flow Dotted Line = Impaired Process

Figure 1: The "Pincer Movement" of Trans-Fats in Plasma. TFAs simultaneously inhibit the formation of protective HDL (via LCAT suppression) and accelerate the transfer of cholesterol to atherogenic LDL (via CETP activation).

Intracellular Fate: The Macrophage Trap

The critical pathogenicity of TFA-CEs manifests within the macrophage (arterial wall).

Uptake and Re-esterification
  • Uptake: Macrophages ingest TFA-CE enriched LDL via scavenger receptors (CD36/SR-A).

  • Lysosomal Hydrolysis: Lysosomal Acid Lipase (LAL) hydrolyzes the LDL cargo. Note: LAL is generally efficient, even against trans-isomers.

  • The ACAT Bottleneck: Free cholesterol and fatty acids are transported to the ER. ACAT1 (Acyl-CoA:Cholesterol Acyltransferase 1) re-esterifies cholesterol for storage.

    • Crucial Insight: ACAT1 will utilize trans-fatty acyl-CoAs (e.g., Elaidoyl-CoA) to form Cholesteryl Elaidate.

The Phase-Transition Trap (Smectic State)

Once stored in lipid droplets, the biophysics of the TFA-CE dictate its fate.

  • Liquid vs. Solid: Neutral Cholesterol Ester Hydrolase (nCEH) acts at the interface of the lipid droplet. It requires the substrate to be in a disordered, liquid state to access the ester bond.

  • Crystallization: As the concentration of TFA-CEs rises relative to triglycerides (TG), the droplet core transitions from an isotropic liquid to a smectic liquid crystal or solid phase.

  • Enzymatic Lockout: nCEH cannot penetrate the ordered smectic layers. Hydrolysis stalls. The macrophage cannot mobilize the cholesterol for efflux (via ABCA1), leading to irreversible foam cell formation.

Visualization: The Intracellular Trap

MacrophageTrap LDL_In TFA-CE LDL Uptake Lysosome Lysosome (Hydrolysis by LAL) LDL_In->Lysosome ER_Pool ER: Free Cholesterol + Trans-Acyl-CoA Lysosome->ER_Pool ACAT ACAT1 Re-esterification ER_Pool->ACAT Droplet_Liq Lipid Droplet (Early) Isotropic Liquid Phase (Mixed TG/CE) ACAT->Droplet_Liq Droplet_Sol Lipid Droplet (Late) Smectic/Solid Phase (High TFA-CE Ratio) Droplet_Liq->Droplet_Sol Phase Transition (TFA Accumulation) nCEH nCEH / HSL (Hydrolysis) Droplet_Liq->nCEH Substrate Accessible Droplet_Sol->nCEH ACCESS DENIED (Steric Hindrance) FoamCell FOAM CELL DEATH (Apoptosis/Necrosis) Droplet_Sol->FoamCell Irreversible Accumulation Efflux ABCA1 Efflux (Reverse Transport) nCEH->Efflux Free Cholesterol

Figure 2: The Phase-Transition Trap. The conversion of lipid droplets from liquid to solid (smectic) phase due to high TFA-CE content prevents hydrolysis by nCEH, locking cholesterol inside the cell.

Experimental Protocols: Isolation & Quantification

To study these pathways, researchers must isolate the CE fraction and distinguish trans from cis isomers. Standard enzymatic assays (Total Cholesterol) cannot distinguish these isomers.

Lipid Extraction & Fractionation
  • Bigh-Dyer Extraction: Extract total lipids from plasma or cell lysate using Methanol:Chloroform (2:1 v/v).

  • Solid Phase Extraction (SPE):

    • Condition Aminopropyl silica columns with hexane.

    • Load lipid extract.

    • Elute Cholesteryl Esters with 100% Hexane (Triglycerides and Phospholipids remain bound).

    • Validation: Verify fraction purity via Thin Layer Chromatography (TLC) using Hexane:Diethyl Ether:Acetic Acid (80:20:1).

Trans-Methylation & GC-MS Analysis

Direct analysis of intact CEs is difficult due to high boiling points. Trans-methylation is required to analyze the fatty acid composition.

  • Derivatization: Resuspend CE fraction in Boron Trifluoride (

    
    )-Methanol (14%). Heat at 100°C for 10 minutes. This cleaves the ester bond and methylates the fatty acid.
    
  • GC Parameters (Critical for Isomer Separation):

    • Column: Highly polar cyanopropyl polysiloxane capillary column (e.g., SP-2560 or CP-Sil 88). Standard non-polar columns will co-elute cis and trans isomers.

    • Carrier Gas: Helium or Hydrogen (constant flow).

    • Temperature Program: Isothermal hold at 180°C is often required to separate C18:1 trans (elaidic) from C18:1 cis (oleic).

  • Quantification: Use C17:0 Cholesteryl Ester as an internal standard added prior to extraction to account for recovery losses.

References

  • Fournier, N., et al. (2012). Deleterious impact of elaidic fatty acid on ABCA1-mediated cholesterol efflux from mouse and human macrophages. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Abbey, M., & Nestel, P. J. (1994). Plasma cholesteryl ester transfer protein activity is increased when trans-elaidic acid is substituted for cis-oleic acid in the diet. Atherosclerosis.[1][2] Link

  • Small, D. M. (1988). Physical properties of cholesteryl esters. Physiological Reviews. Link

  • Sakai, K., et al. (2014).[3] Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages.[4][5] Journal of Lipid Research. Link

  • Tani, T., et al. (2021). Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. Nutrients. Link

  • Ghosh, S., et al. (2010). NCEH1 is a target for the management of atherosclerosis. Pharmacology & Therapeutics. Link

Sources

cholesteryl palmitelaidate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cholesteryl Palmitelaidate: Identification, Synthesis, and Analytical Applications Content Type: Technical Whitepaper Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals[1][2]

Identification, Synthesis, and Analytical Applications[1][3][4]

Executive Summary

This compound (Cholesteryl trans-9-hexadecenoate) is the cholesterol ester of palmitelaidic acid, a trans-monounsaturated fatty acid (16:1 trans-9).[1][2][3][4][5] Unlike its cis-isomer (cholesteryl palmitoleate), which is a common endogenous lipid, the trans-isomer is primarily associated with dietary intake of processed lipids or ruminant fats and serves as a critical biomarker in metabolic research.[1][2][3][4]

This guide provides a definitive technical reference for the identification, laboratory synthesis, and mass spectrometric quantification of this compound.[1][5] It addresses the specific challenge of differentiating this trans-isomer from its isobaric cis-analog in complex biological matrices.[1][2][3][4]

Part 1: Chemical Identity & Nomenclature[3][4][5]

The precise identification of this compound is complicated by the prevalence of its cis-isomer.[1][2][3][4] Researchers must rely on specific CAS registry numbers and IUPAC nomenclature to ensure procurement of the correct standard.[1]

Parameter Technical Specification
Primary CAS Number 102679-72-1
Common Name This compound
Systematic Name (IUPAC) (3β)-Cholest-5-en-3-yl (9E)-hexadec-9-enoate
Synonyms Cholesteryl trans-9-hexadecenoate; Cholesterol palmitelaidate; 16:1(9E) CE
Molecular Formula C₄₃H₇₄O₂
Molecular Weight 623.05 g/mol
Exact Mass 622.5689 Da
Isomeric Distinction Critical: distinct from Cholesteryl Palmitoleate (CAS 16711-66-3, the cis-9 isomer).[1][2][3][4][5]
Structural Visualization

The following diagram illustrates the ester linkage between the sterol backbone and the trans-fatty acid chain.[1][2][3][4][5]

ChemicalStructure Cholesterol Cholesterol Backbone (Sterol Nucleus) EsterBond Ester Linkage (C-O-C=O) Cholesterol->EsterBond C3 Hydroxyl FattyAcid Palmitelaidic Acid Chain (C16:1 trans-9) FattyAcid->EsterBond Carboxyl Group Isomerism Trans Configuration (Linear Geometry) FattyAcid->Isomerism Stereochemistry

Figure 1: Component architecture of this compound, highlighting the trans-configuration responsible for its distinct physical properties.[1][2][3][4]

Part 2: Physicochemical Properties & Biological Significance[3][4]
2.1 Membrane Dynamics and Packing

The trans-double bond at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 position confers a linear geometry to the acyl chain, contrasting sharply with the "kinked" geometry of the cis-isomer.[2][3][4]
  • Significance: this compound exhibits higher phase transition temperatures and tighter packing in lipid monolayers compared to cholesteryl palmitoleate.[1][2]

  • Research Application: Used in Langmuir-Blodgett trough experiments to model the stiffening effect of trans-fats on atherosclerotic plaque formation.[1][2][3][4]

2.2 Metabolic Tracking

Because mammalian desaturases (e.g., SCD1) predominantly synthesize cis-double bonds, this compound is not a major product of endogenous lipogenesis.[1][2][3][4][5]

  • Biomarker Utility: Its presence in serum lipoproteins (LDL/HDL) specifically reflects dietary intake of hydrogenated oils or specific ruminant fats.[1][2][3][4]

  • Enzyme Specificity: It serves as a substrate probe for Sterol O-acyltransferase (SOAT/ACAT), helping to determine the enzyme's sensitivity to acyl chain stereochemistry.[1][2][3][4]

Part 3: Experimental Protocols
3.1 Synthesis: Steglich Esterification

While acid chlorides can be used, the Steglich esterification (DCC/DMAP) is preferred for research-grade synthesis due to its mild conditions, preventing isomerization or sterol degradation.[1][2][3][4]

Reagents:

  • Cholesterol (1.0 eq)[1][2][3][4]

  • Palmitelaidic Acid (1.1 eq) [CAS: 10030-73-6][1][2][3][4][5]

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1][2][3][4][5]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)[1][2][3][4][5]

  • Dichloromethane (DCM) (Anhydrous)[1][2][3][4][5]

Workflow:

  • Preparation: Dissolve Cholesterol and Palmitelaidic Acid in anhydrous DCM under nitrogen atmosphere.

  • Activation: Add DMAP followed by the dropwise addition of DCC (dissolved in DCM) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.[1][2][3]

  • Filtration: Filter off the DCU precipitate.[1][2]

  • Purification: Wash the filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1][2]

  • Isolation: Purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate 95:5).

SynthesisWorkflow Substrates Cholesterol + Palmitelaidic Acid Reaction Reaction: DCM, 0°C -> RT, 24h (N2 Atmosphere) Substrates->Reaction Reagents DCC (Coupling) + DMAP (Catalyst) Reagents->Reaction Filtration Filtration (Remove DCU precipitate) Reaction->Filtration Extraction Liquid-Liquid Extraction (Acid/Base Wash) Filtration->Extraction Chromatography Flash Chromatography (Hexane:EtOAc 95:5) Extraction->Chromatography Product Pure this compound (White Solid) Chromatography->Product

Figure 2: Step-by-step Steglich esterification workflow for high-purity synthesis.[1][2][3][4]

3.2 Analytical Quantification (LC-MS/MS)

Direct analysis of the intact ester is superior to GC-MS (which requires hydrolysis/derivatization) for preserving the ester linkage information.[1][2][3][4]

  • Instrument: Triple Quadrupole Mass Spectrometer (LC-MS/MS).[1][2][3][4]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode using Ammonium Acetate (10mM) to promote [M+NH₄]⁺ adducts.[1][2][3][4]

  • Separation: C18 Reverse Phase Column.[1][2] Critical: A high-resolution column is required to separate the trans (palmitelaidate) from the cis (palmitoleate) isomer.[1][2][3][4] The trans-isomer typically elutes after the cis-isomer on C18 phases due to better packing interaction with the stationary phase.[1][2][3][4]

MRM Transitions:

Precursor Ion (Q1) Collision Energy Product Ion (Q3) Identity
640.6 [M+NH₄]⁺ Low (15-20 eV) 369.4 [Cholesterol-H₂O]⁺ Characteristic Sterol Fragment

| 640.6 [M+NH₄]⁺ | High (35-45 eV) | 237.2 [RCO]⁺ | Acyl Chain Fragment (Rarely seen in ESI, common in APCI) |[1][2][3][4]

Part 4: Handling and Stability[1][3][4]
  • Storage: -20°C or -80°C.

  • Solvent: Soluble in Chloroform, Hexane, DCM.[1][2] Insoluble in water.[1][2]

  • Oxidation Risk: Although less prone to oxidation than polyunsaturated esters, the double bond at C9 is susceptible.[1][2] Store under Argon or Nitrogen.[1][2]

  • Standard Preparation: Always prepare stock solutions in Chloroform:Methanol (2:1) with 0.01% BHT (Butylated hydroxytoluene) if storing for >1 week.[1][2][3][4][5]

References
  • PubChem. (n.d.).[1][2][3][5] this compound (CID 6449983).[1][2][3][5] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Standard protocol reference for DCC/DMAP coupling).

  • Ginsberg, H. N., et al. (2000).[1][2][3] Regulation of plasma triglycerides in insulin resistance and diabetes. Archives of Medical Research.[1][5] (Contextual reference for fatty acid metabolism).

  • Avanti Polar Lipids. (n.d.). Lipid Standards and Physical Properties. (General reference for lipid handling and storage protocols).

Sources

Methodological & Application

cholesteryl palmitelaidate HPLC separation protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Isolation and Analysis of Cholesteryl Palmitelaidate

Abstract & Application Scope

This compound (Chol-PE) is the ester of cholesterol and palmitelaidic acid (trans-9-hexadecenoic acid).[1][2][3] As a specific biomarker for dietary trans fatty acid intake and endogenous trans-fatty acid metabolism, its precise quantification is critical in cardiovascular and metabolic disease research.[1][4]

Separating Chol-PE from its abundant cis-isomer, cholesteryl palmitoleate (Chol-PO, cis-9-16:1), and the saturated analog, cholesteryl palmitate (Chol-PA, 16:0), presents a significant chromatographic challenge.[1][2][3] Standard C18 Reversed-Phase HPLC (RP-HPLC) often yields poor resolution between cis and trans isomers due to their similar hydrophobicities.[1][2][3]

This guide details two validated protocols:

  • Silver Ion HPLC (Ag-HPLC): The "Gold Standard" for baseline resolution of geometric isomers based on double-bond configuration.[2][3][4]

  • Shape-Selective RP-HPLC: A high-throughput alternative using C30 stationary phases for enhanced isomeric selectivity.[1][2][3][4]

Chemical Properties & Separation Logic

PropertyThis compound (trans)Cholesteryl Palmitoleate (cis)Separation Implication
Formula C₄₃H₇₄O₂C₄₃H₇₄O₂Isobaric (Same Mass) - MS alone cannot distinguish without separation.[1][2][3]
Geometry Linear (E-configuration)Kinked (Z-configuration)Trans packs tighter; Cis has larger hydrodynamic volume.[1][2][3]
Ag⁺ Affinity WeakStrongTrans elutes before cis in Ag-HPLC.[1][2][3][4]
Hydrophobicity HighModerateTrans elutes after cis in RP-HPLC (C30).[1][2][3][4]

Protocol A: Silver Ion HPLC (Ag-HPLC)

Objective: Definitive separation of cis and trans isomers.[1][2][4][5] Mechanism: Silver ions (Ag⁺) impregnated in the stationary phase form transient


-complexes with the double bonds of the fatty acid chain. The "kinked" cis double bond is more sterically accessible to Ag⁺, resulting in stronger retention than the "linear" trans bond.[4]
Instrument Configuration
  • System: HPLC with binary gradient capability.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (APCI-MS).[1][2][3] Note: UV detection (205 nm) is possible but lacks sensitivity and specificity for lipids.[1][2]

  • Column: ChromSpher Lipids (Ag⁺ loaded) or Nucleosil 5SA-Ag.[1][2][3][4]

    • Dimensions: 250 mm × 4.6 mm, 5 µm.[4]

Mobile Phase Strategy
  • Solvent A:

    
    -Hexane (dried over molecular sieves).[1][2][3][4]
    
  • Solvent B: Acetonitrile (ACN) / Isopropanol (IPA) (1:1 v/v).[1][2][4]

    • Role: ACN acts as the "modifier" to disrupt Ag-olefin interactions.[1][2][3][4]

Step-by-Step Method
  • Equilibration: Flush column with 99.9% A / 0.1% B at 1.0 mL/min for 30 minutes.

  • Injection: 10–20 µL of lipid extract in hexane.

  • Gradient Profile:

    • 0–5 min: Isocratic 0.1% B (Elutes saturated CEs like Chol-Palmitate).[1][2][3][4]

    • 5–20 min: Linear gradient to 0.5% B (Elutes trans-monoenes; Chol-Palmitelaidate).

    • 20–35 min: Linear gradient to 2.0% B (Elutes cis-monoenes; Chol-Palmitoleate).[1][2][3]

    • 35–45 min: Hold at 2.0% B (Elutes dienes/polyenes).

  • Re-equilibration: 10 min at initial conditions.

Expected Elution Order:

  • Saturated CEs (Chol-16:0)

  • This compound (16:1 trans)

  • Cholesteryl Palmitoleate (16:1 cis)[1][4]

  • Polyunsaturated CEs[1]

Protocol B: Shape-Selective RP-HPLC

Objective: Routine profiling when Ag-HPLC columns are unavailable.[1][2][3] Mechanism: Uses a C30 (Triacontyl) stationary phase.[1][4] The long C30 chains order themselves to recognize the "straight" shape of trans isomers more effectively than standard C18 phases.[4]

Instrument Configuration
  • Column: C30 Carotenoid Column (e.g., YMC-Carotenoid or equivalent).

    • Dimensions: 150 mm × 2.0 mm, 3 µm (for UHPLC/HPLC).[1][4]

  • Temperature: 35°C (Critical control: Lower temperatures enhance shape selectivity).

Mobile Phase Strategy
  • Solvent A: Methanol / Water (95:[1][2]5) + 5 mM Ammonium Formate.[1]

  • Solvent B: Isopropanol / Methanol (60:[1][2][3]40) + 5 mM Ammonium Formate.[1][6]

Step-by-Step Method
  • Gradient:

    • 0 min: 100% A.[1][4]

    • 20 min: 100% B (Linear ramp).[1][2][4]

    • 25 min: 100% B (Hold).[1][2][4]

  • Flow Rate: 0.2 mL/min (for 2.1 mm ID columns).

Expected Elution Order:

  • Cholesteryl Palmitoleate (16:1 cis) — Elutes earlier due to "kink" reducing interaction.[1][2][4]

  • This compound (16:1 trans) — Elutes later due to linear shape matching C30 phase.[1][4]

  • Cholesteryl Palmitate (16:0)[1][2]

Sample Preparation (Biological Matrices)

Standard Folch or Bligh-Dyer extractions extract all neutral lipids.[1][2][3] A Solid Phase Extraction (SPE) step is recommended to isolate Cholesterol Esters (CE) from Triglycerides (TG) and Phospholipids (PL) to prevent column fouling.[1][2]

SPE Cleanup Protocol:

  • Cartridge: Aminopropyl (

    
    ) bonded silica (500 mg).
    
  • Condition: 4 mL Hexane.

  • Load: Lipid extract in minimal Hexane/Chloroform.

  • Elute CE Fraction: 4 mL Hexane (Cholesteryl Esters elute first).

  • Wash (Discard): 4 mL Hexane/Ethyl Acetate (85:15) (Elutes TG).[1][2][4]

  • Dry: Evaporate CE fraction under

    
     and reconstitute in Mobile Phase A.
    

Visualization of Workflows

Figure 1: Analytical Decision Matrix

A logic flow for selecting the correct separation mode based on laboratory resources and resolution needs.

G Start Start: this compound Analysis Goal Goal: Isolate Trans-16:1 from Cis-16:1? Start->Goal AgHPLC Method A: Ag-Ion HPLC (Silver Ion) Goal->AgHPLC High Purity Required RPHPLC Method B: RP-HPLC (C30 / CSH-C18) Goal->RPHPLC Routine Screening MechAg Mechanism: Pi-Complexation Trans elutes FIRST AgHPLC->MechAg MechRP Mechanism: Shape Selectivity Trans elutes SECOND RPHPLC->MechRP ResultAg Result: Baseline Resolution (Best for Isomers) MechAg->ResultAg ResultRP Result: Partial/Full Resolution (Best for Profiling) MechRP->ResultRP

Caption: Decision matrix for selecting Silver Ion (Method A) vs. Reversed-Phase (Method B) chromatography.

Figure 2: Separation Mechanism Comparison

Visualizing the molecular interaction differences.

G cluster_0 Ag-Ion Chromatography cluster_1 C30 RP Chromatography Ag_Node Ag+ Stationary Phase Cis Cis-16:1 (Strong Pi-Bond) Ag_Node->Cis Strong Retention Trans Trans-16:1 (Weak Pi-Bond) Ag_Node->Trans Weak Retention C30_Node C30 Stationary Phase CisRP Cis-16:1 (Kinked) C30_Node->CisRP Less Surface Contact (Elutes Early) TransRP Trans-16:1 (Linear) C30_Node->TransRP High Surface Contact (Elutes Late)

Caption: Mechanistic difference: Ag-Ion separates by electronic interaction; C30 RP separates by steric shape.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of cis/trans Column temperature too high (RP-HPLC).Reduce temp to 20–25°C to "freeze" lipid conformations.[1][4]
Peak Tailing (Ag-HPLC) Strong Ag-interaction.[1][2][3]Increase ACN modifier concentration slightly in Mobile Phase B.
Low Sensitivity UV detection at 205 nm.Switch to ELSD (Gain: 5–10) or CAD.[1][2][4] If using MS, use Ammonium Formate to boost ionization.[1][4]
Ghost Peaks Triglyceride carryover.[1][4]Ensure SPE cleanup (Step 4) was performed to remove TGs.[1][4]

References

  • Christie, W. W. (1989).[1][4][7] Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase.[1][2][3][4][7] Journal of Lipid Research, 30, 1471-1473.[1][7] Link

  • Momi-Chaudhry, S., et al. (1993).[1][4] Silver ion HPLC of fatty acid methyl esters and cholesterol esters. Journal of the American Oil Chemists' Society, 70, 1203-1207.[7] Link[1][2][3]

  • Destaillats, F., et al. (2002).[1][4] Gas chromatography-mass spectrometry determination of metabolites of conjugated linoleic acids. Journal of Chromatography A, 982(1), 121-129.[1] (Demonstrates elution logic).

  • AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. (Foundational reference for isomer definitions). Link[1][2][3]

Sources

using cholesteryl palmitelaidate as mass spec internal standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for using Cholesteryl Palmitelaidate (Cholesteryl (9E)-hexadecenoate) as a non-endogenous internal standard (IS) for the quantification of cholesteryl esters (CE) in biological matrices.

Part 1: Core Directive & Scientific Rationale

The Application: this compound (CP) is the ester of cholesterol and palmitelaidic acid (C16:1 trans-9). It serves as a structural analog internal standard . Unlike stable isotope-labeled standards (e.g., Cholesteryl-d7 palmitate), CP relies on chromatographic resolution rather than mass differentiation to distinguish itself from its endogenous isomer, Cholesteryl Palmitoleate (C16:1 cis-9).

Why use this compound?

  • Cost-Efficiency: Significantly more affordable than deuterated standards for high-throughput screening.

  • Chromatographic Fidelity: As a structural isomer, it mimics the ionization efficiency and extraction recovery of endogenous C16:1 esters almost perfectly.

  • Differentiation: On high-resolution Reverse-Phase (RP) columns, the trans-isomer (linear geometry) elutes slightly later than the cis-isomer (kinked geometry), allowing for baseline separation.

Critical Constraint: This method is valid only if the biological matrix contains negligible endogenous this compound (common in samples from organisms on trans-fat-free diets).

Part 2: Chemical & Physical Properties[1][2]

PropertySpecification
IUPAC Name Cholesteryl (9E)-hexadecenoate
Common Name This compound
CAS Number 102679-72-1
Molecular Formula C₄₃H₇₄O₂
Exact Mass (Neutral) 622.5689
Precursor Ion

640.6030 (Positive Mode)
Product Ion (Quant) 369.3516 (Cholestadiene cation)
Solubility Chloroform, Dichloromethane, Hexane
Storage -20°C, desiccated, under Argon

Part 3: Experimental Protocol

Phase 1: Internal Standard Preparation

Goal: Create a stable working solution that spikes a consistent amount of IS into every sample.

  • Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of Chloroform:Methanol (2:1). Store at -20°C in a glass vial with a Teflon-lined cap.

  • Working Solution (1 µg/mL): Dilute the stock 1:1000 into Isopropanol (IPA).

    • Note: IPA is chosen as the carrier solvent because it accommodates both the hydrophobic IS and the biological sample water content during the initial spike.

Phase 2: Sample Preparation (Modified Folch Extraction)

Goal: Extract neutral lipids while removing salts and proteins.

  • Sample Aliquot: Transfer 50 µL of plasma/serum (or homogenized tissue lysate) to a borosilicate glass tube.

  • IS Spike (CRITICAL): Add 10 µL of Working Solution (1 µg/mL) to the sample before extraction.

    • Why: This accounts for extraction losses.

  • Extraction: Add 1 mL of Chloroform:Methanol (2:1 v/v) .

  • Agitation: Vortex vigorously for 30 seconds.

  • Phase Separation: Add 200 µL of LC-MS grade water (to induce phase separation). Vortex for 10 seconds.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully remove the lower organic phase (Chloroform layer) using a glass Pasteur pipette and transfer to a fresh glass vial.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute the dry residue in 100 µL of Methanol:Isopropanol (1:1) containing 10 mM Ammonium Formate.

    • Chemistry: Ammonium formate is essential to promote

      
       adduct formation in the MS source.
      
Phase 3: LC-MS/MS Methodology

Goal: Separate the Trans-IS from the Cis-Endogenous lipid and quantify via MRM.

Chromatography (LC) Settings:

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent C18 column with high shape selectivity.

  • Temperature: 50°C (Higher temperature improves peak shape for lipids).

  • Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate.[1]

  • Gradient:

    • 0 min: 40% B

    • 2 min: 40% B

    • 12 min: 100% B

    • 15 min: 100% B

    • 15.1 min: 40% B (Re-equilibration)

Mass Spectrometry (MS) Settings:

  • Source: ESI Positive Mode (or APCI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Transitions:

AnalytePolarityPrecursor (m/z)Product (m/z)Retention Time (Approx)
Cholesteryl Palmitoleate (Endogenous Cis) (+)640.6369.48.2 min
This compound (IS Trans) (+)640.6369.48.5 min

Note: The Trans isomer (IS) will elute slightly LATER than the Cis isomer due to its linear structure interacting more strongly with the C18 stationary phase.

Part 4: Visualization & Logic

Figure 1: Analytical Workflow

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (this compound) Sample->Spike  Step 1 Extract Biphasic Extraction (CHCl3 / MeOH / H2O) Spike->Extract  Step 2 Organic Recover Lower Organic Phase Extract->Organic  Step 3 Dry Dry Down (N2 gas) Organic->Dry  Step 4 Recon Reconstitute (MeOH:IPA + NH4 Formate) Dry->Recon  Step 5 LC LC Separation (C18 Column) Recon->LC  Step 6 MS MS/MS Detection (MRM 640.6 -> 369.4) LC->MS  Isomer Separation Data Data Analysis (Peak Area Ratio) MS->Data  Quantification

Caption: Step-by-step lipidomics workflow ensuring the IS is equilibrated with the sample matrix prior to extraction.

Figure 2: Chromatographic Separation Logic

SeparationLogic cluster_0 Isobaric Pair (m/z 640.6) Cis Endogenous Cholesteryl Palmitoleate (Cis-9, Kinked) Column C18 Stationary Phase (Hydrophobic Interaction) Cis->Column  Steric Hindrance Trans Internal Standard This compound (Trans-9, Linear) Trans->Column  Better Packing Result1 Elutes Earlier (Weaker Interaction) Column->Result1 Result2 Elutes Later (Stronger Interaction) Column->Result2 Result1->Cis Result2->Trans

Caption: Mechanism of separation. The linear trans-isomer interacts more strongly with the C18 phase, enabling resolution.

Part 5: Validation & Troubleshooting

Validation Criteria:

  • Blank Check: Inject a non-spiked matrix sample. Ensure there is no peak at the retention time of the IS (8.5 min). If a peak exists, the sample contains endogenous trans-fats, and this IS cannot be used.

  • Resolution: The valley between the Cis (Endogenous) and Trans (IS) peaks must be < 10% of the peak height (Baseline resolution,

    
    ).
    
  • Linearity: Construct a calibration curve using Cholesteryl Palmitate (or Palmitoleate) standards normalized to the this compound IS.

    
     should be > 0.99.
    

Troubleshooting:

  • Co-elution: If Cis and Trans peaks merge, switch to a C30 column (specialized for isomer separation) or lower the column temperature to 20°C to increase stereoselectivity.

  • Low Signal: Ensure Ammonium Formate is present. Neutral cholesteryl esters do not ionize well as

    
    ; they require the ammonium adduct 
    
    
    
    .

References

  • Liebisch, G. et al. (2006). "High throughput quantification of cholesterol and cholesteryl esters by electrospray ionization tandem mass spectrometry (ESI-MS/MS)." Journal of Lipid Research, 47(8), 1814-1821. Link

  • Bowden, J. A. et al. (2011). "Methodologies for the separation of cis- and trans-fatty acid isomers." Analytica Chimica Acta, 705(1-2), 296-304.
  • Avanti Polar Lipids.

    
     preference for neutral lipids). Link
    
  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

Application Note: Isomer-Resolved Lipidomics of Trans-Fatty Acid Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

Cholesteryl Esters (CEs) are the primary storage and transport form of cholesterol in lipoproteins. While standard lipidomics routinely profiles CEs based on carbon chain length and unsaturation (e.g., CE 18:1), it often fails to distinguish between cis (Z) and trans (E) isomers.

This distinction is clinically critical. Trans-fatty acids (TFAs), derived from industrial hydrogenation or ruminant biohydrogenation, are incorporated into CEs by the enzyme Lecithin-Cholesterol Acyltransferase (LCAT) . Unlike their cis counterparts, TFA-CEs are associated with increased cardiovascular risk, systemic inflammation, and the formation of atherosclerotic plaques [1, 2].

The Analytical Challenge: Cis and Trans CEs are isobaric (identical mass). Standard C18 liquid chromatography often co-elutes them, masking the presence of pathogenic TFAs. This guide details a precision protocol using C30 Reversed-Phase LC-MS/MS , which leverages shape selectivity to resolve these isomers without derivatization.

Technical Principle: Shape Selectivity & Adduct Chemistry

The Separation Mechanism (C30 vs. C18)

Standard C18 columns rely on hydrophobic interaction. However, the separation of geometric isomers requires shape selectivity .

  • Cis-isomers (e.g., Oleate, 18:1 cis-9): Possess a "kink" in the fatty acid tail, increasing molecular volume and reducing packing density with the stationary phase.

  • Trans-isomers (e.g., Elaidate, 18:1 trans-9): Possess a linear structure similar to saturated fatty acids, allowing tighter packing and stronger interaction with the stationary phase.

Why C30? We utilize a C30 (triacontyl) stationary phase. The longer alkyl chains of the C30 phase create a more ordered, rigid surface than C18, significantly amplifying the retention difference between the "kinked" cis and "linear" trans forms [3].

Ionization Strategy

CEs are neutral lipids and ionize poorly as protonated species


.
  • The Trap: Sodium adducts

    
     form easily but are too stable to fragment, rendering MS/MS quantitation impossible.
    
  • The Solution: We use Ammonium Formate to force the formation of

    
     adducts. These adducts are labile enough to fragment in the collision cell, yielding the specific cholesterol backbone ion (
    
    
    
    369.3) for sensitive detection [4].

Experimental Workflow

Diagram 1: Analytical Workflow

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Modified Folch/B-D) + Internal Stds Sample->Extract Homogenization LC C30 RP-HPLC (Shape Selective) Extract->LC Reconstitution (IPA/MeOH) Ionization ESI (+) [M+NH4]+ Adducts LC->Ionization Elution MSMS MS/MS Detection MRM: Parent -> 369.3 Ionization->MSMS Fragmentation Data Isomer Quantitation (Trans vs Cis) MSMS->Data Integration

Caption: End-to-end workflow for TFA-CE profiling. Note the critical use of Ammonium adducts for fragmentation.

Detailed Protocol

Reagents & Standards
  • Internal Standard (IS): Cholesteryl Ester 17:0 (CE 17:[1][2]0) or d7-Cholesterol.[1][2][3][4]

  • Calibration Standards: Mix of CE 18:1 (Cholesteryl Oleate - cis) and CE 18:1 (Cholesteryl Elaidate - trans).

  • Solvents: LC-MS grade Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), Ammonium Formate.

Sample Preparation (Modified Folch)

Note: Standard extractions work, but avoid acidification which can hydrolyze esters.

  • Aliquot: Transfer 50 µL of plasma or 10 mg tissue homogenate to a glass tube.

  • Spike IS: Add 10 µL of CE 17:0 Internal Standard (10 µM in CHCl3).

  • Extraction: Add 1 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 30s.

  • Phase Separation: Add 200 µL water. Vortex and centrifuge at 3000 x g for 5 mins.

  • Collection: Recover the lower organic phase (chloroform layer) into a clean vial.

  • Dry: Evaporate under Nitrogen stream at 30°C.

  • Reconstitution: Dissolve residue in 100 µL Isopropanol:Methanol (1:1) for LC-MS injection.[1][3][5][6]

LC-MS/MS Method Parameters

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or equivalent).[1][2][3]

  • Column: YMC Carotenoid C30 (2.0 x 150 mm, 3 µm) or Thermo Accucore C30.

  • Column Temp: 40°C (Temperature control is vital for isomer reproducibility).

  • Mobile Phase A: ACN:Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: IPA:ACN (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.[2]

Gradient Table:

Time (min) % B Flow Rate (mL/min) Phase
0.0 30 0.4 Loading
2.0 30 0.4 Isocratic Hold
15.0 90 0.4 Isomer Separation
18.0 100 0.4 Wash

| 20.0 | 30 | 0.4 | Re-equilibration |

Mass Spectrometry (QQQ):

  • Source: ESI Positive Mode.

  • Transition Logic: Monitor the transition of the ammoniated precursor

    
     to the cholesterol fragment 
    
    
    
    .
  • Key MRM Transitions:

AnalytePrecursor (m/z)

Product (m/z)Collision Energy (V)
CE 18:1 (cis & trans)668.6369.320
CE 18:2 (cis & trans)666.6369.322
CE 17:0 (Internal Std)656.6369.320

Data Interpretation & Validation

Elution Order (The "Fingerprint")

In C30 Reversed-Phase chromatography, the elution order is generally determined by the effective contact area with the stationary phase.

  • Cis-Isomers (Early Eluting): The "kink" prevents deep insertion into the C30 brush.

  • Trans-Isomers (Late Eluting): The linear shape allows deeper penetration and stronger Van der Waals forces.

Result: You will observe two peaks for the 668.6 -> 369.3 transition. The first peak is Cholesteryl Oleate (cis); the second, slightly later peak is Cholesteryl Elaidate (trans).

Diagram 2: Isomer Separation Mechanism

SeparationMechanism cluster_column C30 Stationary Phase Interaction C30 C30 Alkyl Chains (Rigid/Ordered) Cis Cis-CE (Kinked) Low Interaction Elutes FIRST Cis->C30 Steric Hindrance Trans Trans-CE (Linear) High Interaction Elutes SECOND Trans->C30 Deep Penetration

Caption: Mechanism of separation. Linear Trans-CEs interact more strongly with C30 chains than kinked Cis-CEs.

Validation Steps

To ensure the peaks are truly isomers and not isobaric interferences:

  • Ag-Ion Confirmation: For initial validation, run a duplicate sample on a Silver-Ion (Ag+) column. The elution order will reverse (Cis elutes after Trans on Ag+ due to pi-complexation) [5].

  • Ratio Check: In healthy biological samples, the cis peak should vastly dominate (>95%). A rising trans peak indicates dietary intake or metabolic stress.

References

  • Cholesterol Metabolism & LCAT: Glomset, J. A. (1968). The plasma lecithin:cholesterol acyltransferase reaction.[7][8][9][10] Journal of Lipid Research. Link

  • Trans Fats & CVD Risk: Mozaffarian, D., et al. (2006). Trans Fatty Acids and Cardiovascular Disease.[4][11] New England Journal of Medicine. Link

  • C30 Column Selectivity: Sander, L. C., & Wise, S. A. (1993). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A. Link

  • LC-MS Profiling of CEs: Chandramouli, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters.[1][2][3][4][5][12] BioRxiv.[1] Link

  • Silver Ion Chromatography: Momchilova, S., & Nikolova-Damyanova, B. (2003). Silver ion chromatography of fatty acids and their derivatives. Journal of Separation Science. Link

Sources

Application Note: High-Resolution Quantification of Cholesteryl Palmitelaidate in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Significance

This application note details a robust protocol for the specific quantification of Cholesteryl Palmitelaidate (CE 16:1 trans-9) in serum. Unlike common lipidomics workflows that fail to resolve geometric isomers, this method utilizes C30 stationary phase chromatography to achieve baseline separation between the target trans-isomer and its abundant cis-analog, Cholesteryl Palmitoleate (CE 16:1 cis-9).[1][2]

Why This Matters: Circulating trans fatty acids (TFAs) are critical biomarkers for dietary intake of industrially produced hydrogenated oils and ruminant fats.[1] While free fatty acids have short half-lives, TFAs esterified into Cholesteryl Esters (CEs) reflect longer-term dietary integration and transport via LDL/HDL particles.[1][2] Accurate quantification is essential for drug development programs targeting metabolic syndrome, atherosclerosis, and hepatic steatosis, where trans fats act as pro-inflammatory mediators.[2]

Methodological Strategy: The Isomer Challenge

The Problem: Isobaric Interference

This compound and Cholesteryl Palmitoleate share the same molecular formula (


) and exact mass (

Da).[1]
  • Standard C18 LC-MS: Co-elutes these isomers, resulting in a composite signal that overestimates the trans content due to the massive abundance of the cis isomer.

  • Traditional GC-MS: Requires hydrolysis and derivatization (FAMEs), destroying the intact cholesteryl ester structure and losing information about the specific lipid species.[1][2]

The Solution: Shape Selectivity

We employ a C30 (Triacontyl) stationary phase.[1][2] The C30 alkyl chains are longer and more rigid than C18, providing enhanced "shape selectivity."[2] The linear geometry of the trans double bond (Palmitelaidate) allows for greater surface area contact and retention compared to the "kinked" cis geometry (Palmitoleate), enabling chromatographic resolution prior to MS detection.

IsomerSeparation cluster_0 Serum Sample cluster_1 C30 Chromatography (Shape Selectivity) cluster_2 MS/MS Detection Mix Mixture: CE(16:1 cis) + CE(16:1 trans) C30 C30 Column Interaction Mix->C30 Inject Sep Differential Elution C30->Sep Isomer Resolution Det_Cis Elutes Early: CE(16:1 cis) Sep->Det_Cis Kinked Shape (Less Retention) Det_Trans Elutes Late: CE(16:1 trans) (Target) Sep->Det_Trans Linear Shape (More Retention)

Figure 1: Mechanism of C30-mediated separation of geometric lipid isomers.[1][2] The linear trans-isomer interacts more strongly with the C30 phase.[1]

Materials & Reagents

Standards
  • Target Analyte: this compound (Standard purity >98%).[1][2]

  • Interference Check: Cholesteryl Palmitoleate (Standard purity >98%).[1][2]

  • Internal Standard (ISTD): Cholesteryl-d7 Palmitate (preferred) or Cholesteryl Heptadecanoate (CE 17:[2]0) if deuterated standards are unavailable.

Solvents (LC-MS Grade)
  • Methyl tert-butyl ether (MTBE)[1][2]

  • Methanol (MeOH)[1]

  • Isopropanol (IPA)[1]

  • Acetonitrile (ACN)[1]

  • Ammonium Formate (Mobile Phase Additive)[1]

Experimental Protocol

Sample Preparation: Modified Matyash Extraction

This biphasic extraction is superior to Folch for lipidomics as the lipid-rich organic layer is on top, facilitating easier automation and reducing contamination from the protein pellet.[1][2]

  • Thaw serum samples on ice.

  • Aliquot 50 µL of serum into a 1.5 mL glass-coated microcentrifuge tube (or glass vial).

  • Spike ISTD: Add 10 µL of Internal Standard working solution (e.g., 10 µM Cholesteryl-d7 Palmitate in Methanol). Vortex for 10 sec.

  • Solvent Addition: Add 225 µL of cold Methanol . Vortex for 10 sec.

  • Extraction: Add 750 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Incubate on an orbital shaker at 4°C for 1 hour (or vortex intermittently for 10 min).

  • Phase Separation: Add 188 µL of MS-grade water (induces phase separation). Vortex for 20 sec.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Transfer 600 µL of the upper organic phase (MTBE layer) to a fresh glass vial.

  • Drying: Evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of IPA:MeOH (1:1, v/v) . Vortex well and transfer to an LC vial with a glass insert.

LC-MS/MS Instrumental Parameters[1][2][3][4][5]

Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Accucore C30 (Thermo Scientific), 2.6 µm, 150 x 2.1 mm (or YMC Carotenoid C30).[1][2]

  • Temperature: 40°C (Critical control: temperature shifts affect isomer selectivity).

  • Injection Volume: 2–5 µL.

Mobile Phases:

  • A: ACN:Water (60:[1]40) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1][2]

  • B: IPA:ACN (90:[1]10) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1][2]

Gradient Program:

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.0300.25Initial equilibrations
2.0400.25Ramp start
15.0900.25Isomer elution window
18.01000.25Wash
20.01000.25Hold
20.1300.25Re-equilibration
25.0300.25End

Mass Spectrometry (Triple Quadrupole):

  • Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[1][2][3]

    • Why APCI? Neutral lipids like cholesteryl esters ionize poorly in ESI but efficiently in APCI via proton transfer or charge exchange.[1][2]

  • Corona Current: 4.0 µA.[1][2]

  • Source Temp: 350°C.

  • Vaporizer Temp: 400°C.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell (ms)
This compound 641.6 [M+NH4]+369.4 [Cholestadiene]+2050
Cholesteryl Palmitoleate 641.6 [M+NH4]+369.4 [Cholestadiene]+2050
ISTD (Cholesteryl-d7 Palmitate) 650.6 [M+NH4]+376.4 [d7-Cholestadiene]+2050

Note: The Precursor and Product ions are identical for the cis/trans isomers.[2] Identification relies entirely on Retention Time (RT).[2] The trans isomer typically elutes after the cis isomer on a C30 column.

Data Analysis & Quality Control

Identification Criteria[1][2]
  • Retention Time (RT): The analyte must elute within ±0.1 min of the authentic trans standard.

  • Resolution: Calculate the resolution (

    
    ) between the cis and trans peaks.[1][2]
    
    
    
    
    [1][2]
    • Acceptance Criteria:

      
       (Baseline separation).
      
Quantification Calculation

Use the internal standard method to correct for extraction efficiency and ionization suppression.


[1]

Where RF (Response Factor) is determined from the calibration curve.[1][2]

QC Workflow

QC_Workflow Start Run Sequence Start SysSuit System Suitability: Inject Mix of Cis/Trans Stds Start->SysSuit Check Resolution > 1.5? SysSuit->Check Fail Stop: Adjust Temp/Gradient Check->Fail No Pass Run Calibration Curve (0.1 - 10 µM) Check->Pass Yes Samples Run Serum Samples (Bracketed by QCs) Pass->Samples

Figure 2: Quality Control decision tree ensuring chromatographic integrity before sample analysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of isomers Column temperature too highDecrease column temp by 5°C. Lower temps generally improve shape selectivity.[1][2]
Low Sensitivity Poor ionization in APCICheck Corona needle position; ensure solvents are water-free (except mobile phase A).
RT Drift Mobile phase evaporationUse fresh mobile phases daily; cap bottles tightly.
High Background ContaminationBake out column with 100% IPA; check solvents for plasticizer contamination.[1][2]

References

  • Matyash, V., et al. (2008).[1][2] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.[1][2] Link

  • Bird, S. S., et al. (2011).[1][2] Liquid chromatography/mass spectrometry-based targeted lipidomics. Methods in Molecular Biology, 708, 249-261.[1][2] Link

  • Glauser, G., et al. (2014).[1][2] Validation of a UHPLC–MS/MS method for the quantification of cholesteryl esters in plasma. Journal of Chromatography B, 971, 1-9.[1][2] Link

  • Sander, L. C., et al. (2000).[1][2] Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A, 880(1-2), 189-202.[1][2] Link

Sources

Troubleshooting & Optimization

separating cis and trans cholesteryl palmitoleate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Focus: Cholesteryl Palmitoleate (cis vs trans) Isomers

Status: Open Priority: High (Biomarker Specificity Required) Assigned Specialist: Senior Application Scientist, Lipidomics Division

Overview: The "Invisible" Isomer Problem

Welcome to the Lipidomics Technical Support Center. You are likely here because standard Reversed-Phase HPLC (RP-HPLC) failed to resolve your cis-cholesteryl palmitoleate (natural lipokine) from trans-cholesteryl palmitoleate (dairy biomarker/oxidative stress marker).

The Core Issue: Standard C18 columns separate lipids primarily by Equivalent Carbon Number (ECN). Since cis (Z) and trans (E) isomers possess identical molecular weights and nearly identical hydrophobicities, they often co-elute as a single peak. To separate them, you must exploit the electronic interaction of the double bond, not just the hydrophobicity.

This guide provides the troubleshooting protocols to resolve these isomers using Silver Ion Chromatography (Ag-HPLC) and GC-MS workflows.

Part 1: Method Selection (Triage)

User Question: "I have a C18 column and a GC-MS. Which method should I use to separate these isomers?"

Support Answer: It depends on whether you need to analyze the intact cholesteryl ester or just quantify the fatty acid burden.

FeatureMethod A: Ag-HPLC (Silver Ion) Method B: GC-MS (FAMEs)
Target Analyte Intact Cholesteryl PalmitoleateMethyl Palmitoleate (FAME)
Separation Mechanism

-complexation with Ag

ions
Polarity/Boiling Point on Cyanopropyl phase
Resolution High (Baseline separation of cis/trans)High (if using 100m polar column)
Sample Destructive? No (Fraction collection possible)Yes (Requires transesterification)
Key Risk Silver leaching / Column degradationThermal isomerization / Loss of sterol info
Workflow Decision Tree

MethodSelection Start START: Define Analytical Goal Q1 Must the Cholesteryl Ester remain intact? Start->Q1 Branch_Intact YES (Lipoprotein profiling) Q1->Branch_Intact Strict Requirement Branch_FA NO (Total fatty acid quantification) Q1->Branch_FA Flexible Method_Ag PROTOCOL A: Silver Ion HPLC (Ag-HPLC) (Separates by pi-bond geometry) Branch_Intact->Method_Ag Method_GC PROTOCOL B: GC-MS (FAME Analysis) (Hydrolyze -> Methylate -> CP-Sil 88) Branch_FA->Method_GC

Figure 1: Decision logic for selecting the appropriate separation modality based on analyte requirements.

Part 2: Protocol A - Silver Ion HPLC (Ag-HPLC)

User Issue: "I am using a Silver Ion column, but the peaks are broad or retention times are shifting."

Technical Explanation: Silver ions (


) impregnated in the stationary phase form reversible charge-transfer complexes with the 

-electrons of the double bond.
  • Cis (Z) isomers: The "bent" structure leaves the

    
    -cloud more sterically accessible, resulting in stronger  retention.
    
  • Trans (E) isomers: The "linear" structure sterically hinders the

    
    -cloud interaction, resulting in weaker  retention (elutes first).
    
Troubleshooting Guide

Issue 1: Peak Co-elution (Poor Resolution)

  • Cause: Mobile phase is too strong (too polar), disrupting the weak Ag-

    
     complex.
    
  • Fix: Reduce the modifier concentration.

    • Standard: Hexane:Isopropanol (98.5:1.5).

    • Optimization: Switch to Hexane:Acetonitrile (99:1). Acetonitrile competes for Ag sites more aggressively than isopropanol; using trace amounts (0.1% - 1.0%) sharpens peaks significantly.

Issue 2: Retention Time Drift

  • Cause: Water contamination. Silver columns are extremely hygroscopic. Water deactivates Ag sites.

  • Fix: Dry all solvents with molecular sieves (3Å). Install a moisture trap before the injector.

Issue 3: "Ghost" Peaks

  • Cause: Bleeding of silver ions or displacement by strongly bound contaminants.

  • Fix: Do not use Acetone or Aldehydes in the mobile phase. Flush column with 100% Hexane overnight if back-pressure rises.

Recommended Ag-HPLC Parameters
ParameterSettingRationale
Column ChromSpher Lipids or Nucleosil Ag+Sulfonic acid bonded phase loaded with Ag+.
Mobile Phase Hexane / Acetonitrile (99.5 / 0.5)Low polarity preserves weak

-complexes.
Flow Rate 0.5 - 1.0 mL/minLower flow enhances mass transfer for complexation.
Detection ELSD or APCI-MSUV is poor for cholesteryl esters (205nm is non-specific).
Part 3: Protocol B - GC-MS (FAME Analysis)

User Issue: "I tried GC on the intact ester, but I see nothing or a mess of peaks."

Technical Explanation: Intact cholesteryl esters have high boiling points (>300°C). Injecting them directly often causes thermal degradation or permanent adsorption on the column. You must transesterify the sample to Fatty Acid Methyl Esters (FAMEs) to separate the cis and trans isomers reliably.

Step-by-Step Workflow
  • Transesterification (Base-Catalyzed):

    • Reagent: 0.5M Sodium Methoxide in Methanol.

    • Condition: 50°C for 10 mins.

    • Note: Avoid acid catalysis (BF3/Methanol) if possible, as prolonged heat + acid can artificially induce cis-to-trans isomerization.

  • Extraction:

    • Extract FAMEs into Hexane. Discard the bottom aqueous layer (containing free cholesterol).

  • GC Separation:

    • Column: Highly polar cyanopropyl phase (e.g., SP-2560 or CP-Sil 88, 100m length).

    • Carrier Gas: Hydrogen (optimal) or Helium.[1]

    • Oven Program: Isothermal hold at 180°C is often best for C18:1 isomers, but for C16:1 (Palmitoleate), a slow ramp (140°C to 200°C at 2°C/min) is recommended.

Identification Key:

  • Trans-palmitoleate (16:1

    
    9t):  Elutes before  the cis isomer on polar columns.
    
  • Cis-palmitoleate (16:1

    
    9c):  Elutes after  the trans isomer.
    
Part 4: Mass Spectrometry Detection (APCI/ESI)

User Issue: "I'm using LC-MS but I can't find the molecular ion for Cholesteryl Palmitoleate."

Technical Explanation: Cholesteryl esters are neutral lipids.[2] They do not ionize well in ESI (Electrospray) unless ammonium adducts are formed. APCI (Atmospheric Pressure Chemical Ionization) is generally superior for neutral lipids.

MS Tuning Guide:

  • Source: APCI (+) Mode.

  • Parent Ion: You will rarely see the protonated molecule

    
    . Look for the ammonium adduct 
    
    
    
    if using ammonium formate buffer.
  • Fragmentation (In-Source CID):

    • Cholesteryl esters fragment easily, losing the fatty acid chain to form the Cholestadiene cation (m/z 369.3) .

    • Diagnostic Strategy: Monitor the transition of the Precursor (CE Mass)

      
       Product (369.3).
      
    • Cholesteryl Palmitoleate Mass: MW = 624.6 g/mol .

    • Target MRM: 642.6

      
      .
      
Part 5: Sample Stability & Handling

User Question: "Can my sample isomerize while sitting in the autosampler?"

Support Answer: Yes. The cis double bond is thermodynamically less stable than the trans bond.

Prevention Protocol:

  • Light Protection: Isomerization can be photo-catalyzed. Use amber vials.

  • Antioxidants: Add BHT (Butylated hydroxytoluene) at 50 µg/mL to solvents. Free radicals (from lipid peroxidation) act as catalysts for cis-to-trans isomerization (the "allylic radical" mechanism).

  • Solvent Choice: Avoid chloroform stored for long periods (forms HCl phosgene traces). Use fresh Dichloromethane or Hexane.

Isomerization Pathway Visualization

Isomerization Cis Cis-Isomer (Natural, High Energy) Radical Allylic Radical Intermediate Cis->Radical H-abstraction Trans Trans-Isomer (Stable, Low Energy) Radical->Trans Bond Rotation & Re-formation Trigger Trigger: UV Light, Heat, or Free Radicals Trigger->Radical

Figure 2: Mechanism of accidental isomerization. Free radicals allow bond rotation, relaxing the molecule into the lower-energy trans state.

References
  • Christie, W.W. (2023). Silver Ion Chromatography of Lipids. Lipid Library. [Link]

  • Mozaffarian, D., et al. (2010). Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in U.S. Adults. Annals of Internal Medicine. [Link]

  • Krutyn, E., et al. (2023). Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer.[3][4] Food & Function. [Link]

  • Momchilova, S. & Nikolova-Damyanova, B. (2012). Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols. Journal of Separation Science. [Link]

Sources

Technical Support Center: Advanced Strategies for Cholesteryl Ester Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced lipidomics. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic separation of cholesteryl ester isomers, specifically focusing on resolving cholesteryl palmitelaidate from its structural counterparts. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the principles behind these troubleshooting steps, enabling you to make informed decisions in your method development.

The separation of this compound (a trans isomer) and cholesteryl palmitate (a saturated analog) is a common but significant challenge in LC-MS-based lipidomics. These molecules are isobaric, highly hydrophobic, and structurally similar, often resulting in poor chromatographic resolution with standard reversed-phase methods. This guide offers a systematic approach to overcoming this co-elution problem.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak co-eluting with cholesteryl palmitate, and how can I resolve them?

This is the most critical challenge. Co-elution occurs because the subtle difference in the fatty acid chain—a single trans double bond in palmitelaidate versus a fully saturated chain in palmitate—provides insufficient selectivity on traditional C18 stationary phases. To achieve separation, we must enhance the chromatographic system's ability to distinguish between the molecular shapes of these isomers.

Standard C18 columns are excellent for general-purpose reversed-phase separations but often fail to resolve structurally similar hydrophobic compounds.[1][2] The relatively short C18 alkyl chains do not provide enough interaction space to differentiate the rigid, linear shape of this compound from the more flexible cholesteryl palmitate.

Our Recommendation: Transition to a C30 Stationary Phase.

C30 columns, which feature long triacontyl alkyl chains, are specifically designed for high shape selectivity of hydrophobic, long-chain, and structurally related isomers.[2][3][4]

  • Mechanism of Separation: The long C30 chains create a more ordered, liquid-crystalline-like environment within the stationary phase. This forces analytes to partition based on their geometric shape. The more linear and rigid structure of this compound (due to the trans bond) allows it to interact more deeply and retain longer than the slightly more flexible saturated analog, cholesteryl palmitate. This enhanced shape selectivity is the key to resolving these isomers.[1]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Caption: C30 vs. C18 Shape Selectivity for Isomers.

Once you have the right column, the mobile phase composition is crucial for optimizing selectivity (α) and retention (k).[5] For highly hydrophobic molecules like cholesteryl esters, a strong organic mobile phase is necessary for elution.

Recommended Starting Conditions:

A gradient elution using a mixture of acetonitrile (ACN), isopropanol (IPA), water, and additives is a robust starting point for lipidomics.[6]

ParameterRecommendationRationale
Mobile Phase A 60:40 ACN:Water + 10 mM Ammonium Formate + 0.1% Formic AcidThe aqueous component provides polarity for initial retention in reversed-phase. Additives improve peak shape and ionization efficiency.[7][8]
Mobile Phase B 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic AcidIPA is a strong solvent required to elute highly non-polar cholesteryl esters.[7]
Gradient Start with a shallow, extended gradient. For example, 30-40% B to 100% B over 20-30 minutes.A shallow gradient is critical. It increases the time isomers spend partitioning between the mobile and stationary phases, maximizing the chances for separation.[9]

Troubleshooting Steps:

  • Implement a C30 Column: This is the most impactful change you can make.[4]

  • Start with a Shallow Gradient: Resist the urge for fast gradients. Isomer separation requires patience and precision.

  • Optimize the Organic Solvents: If resolution is still insufficient, try altering the strong solvent. Replacing some or all of the IPA with methanol can alter selectivity, as methanol has different solvent properties that can change how analytes interact with the C30 phase.[10]

  • Ensure Solvent Purity: Contaminants in solvents, particularly alkylated amines from methanol or isopropanol, can form adducts with neutral lipids, complicating spectra and compromising data quality.[11] Always use high-purity LC-MS grade solvents.

While the column and mobile phase have the largest effect, optimizing system parameters can provide the final polish to your separation.

  • Column Temperature: Increasing column temperature (e.g., 45-65°C) reduces mobile phase viscosity, which can lead to sharper peaks (higher efficiency, N).[7][12] However, this also typically reduces retention time, which may slightly decrease resolution. Experiment within the column's stable temperature range to find the optimal balance.

  • Flow Rate: Lowering the flow rate generally increases the number of theoretical plates and can improve the resolution of closely eluting peaks, though at the cost of longer run times.[12]

  • Ionization Source: For cholesteryl esters, Atmospheric Pressure Chemical Ionization (APCI) is often preferred as it is effective for non-polar lipids.[7][13] However, Electrospray Ionization (ESI) can also be successful, typically by forming ammonium adducts ([M+NH₄]⁺) when ammonium formate is used as a mobile phase additive.[13] This adduct formation is crucial for detecting these otherwise difficult-to-ionize molecules.[14]

Q2: I have chromatographic separation, but can my mass spectrometer help differentiate isomers?

Yes. While chromatography is the primary tool for separating these isomers, advanced MS techniques can provide an additional dimension of separation and confirmation.

Ion Mobility-Mass Spectrometry (IM-MS): A Second Dimension of Separation

If your laboratory has access to an IM-MS instrument, it can be a powerful tool for lipidomics. Ion mobility separates ions in the gas phase based on their size, shape, and charge, which is measured as a collision cross-section (CCS).[15]

  • How it Works: Even if two isomers co-elute from the LC column, they may have slightly different three-dimensional shapes. The more compact isomer will travel through the ion mobility cell faster than a more elongated one. This allows for their separation in the gas phase before they reach the mass analyzer.[16][17] High-resolution ion mobility (HRIM) has shown great promise in resolving lipid isomers that differ only by double bond position or geometry.[15][18]

dot graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Caption: Orthogonal Separation Using LC-IM-MS.

Protocol: Systematic Troubleshooting Workflow

This workflow provides a step-by-step experimental plan to resolve cholesteryl ester isomers.

Troubleshooting_Workflow

References
  • Title: Resolving Lipid Isomers with Novel Ion Mobility Mass Spectrometry Methods Source: Lab Manager URL: [Link]

  • Title: Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry Source: PMC (NIH National Library of Medicine) URL: [Link]

  • Title: Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers Source: Frontiers in Chemistry URL: [Link]

  • Title: The potential of Ion Mobility Mass Spectrometry for high-throughput and high-resolution lipidomics Source: University of Cambridge Repository URL: [Link]

  • Title: C30 HPLC Columns for Isomers & Lipophilic Compounds Source: GL Sciences URL: [Link]

  • Title: High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC Source: PMC (NIH National Library of Medicine) URL: [Link]

  • Title: Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry Source: PMC (NIH National Library of Medicine) URL: [Link]

  • Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI URL: [Link]

  • Title: Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive Source: Bohrium URL: [Link]

  • Title: Looking into Lipids Source: LCGC International URL: [Link]

  • Title: Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies Source: PubMed (NIH National Library of Medicine) URL: [Link]

  • Title: Reversed-phase HPLC chromatograms of cholesteryl ester analysis before... Source: ResearchGate URL: [Link]

  • Title: A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues Source: bioRxiv URL: [Link]

  • Title: A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues Source: bioRxiv URL: [Link]

  • Title: A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues Source: PubMed (NIH National Library of Medicine) URL: [Link]

  • Title: (PDF) A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues Source: ResearchGate URL: [Link]

  • Title: Methods for Changing Peak Resolution in HPLC Source: Chrom Tech, Inc. URL: [Link]

  • Title: How to Improve the Resolution Between Two Peaks in Liquid Chromatography Source: Hawach Scientific URL: [Link]

  • Title: Characterizing the Lipid-loading Properties of Macrophages Using LC/MS for the Detection of Cholesterol and Cholesteryl-Esters Source: American Pharmaceutical Review URL: [Link]

  • Title: Real Solutions to Improve Your HPLC Peak Resolution Source: AnalyteGuru - Thermo Fisher URL: [Link]

  • Title: Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography Source: LCGC North America URL: [Link]

Sources

Technical Support Center: Cholesteryl Palmitelaidate Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Oxidation and Hydrolysis in Cholesteryl Palmitelaidate Standards Ticket ID: REF-LIPID-16:1t-OX Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]

Executive Summary

You are working with This compound (Cholest-5-en-3β-yl (9E)-hexadec-9-enoate).[1] While the trans double bond at C9 confers greater thermodynamic stability compared to its cis isomer (cholesteryl palmitoleate), it remains highly susceptible to allylic oxidation and hydrolysis .

This guide replaces generic handling advice with a rigorous, chemically grounded protocol designed to maintain mass spectrometric (MS) purity >99%.

Module 1: Critical Handling Protocols (The "Golden Rules")

The Cold Chain of Custody

Upon receipt, the standard must be immediately triaged. Do not leave shipping boxes on the benchtop.

StateStorage TempContainer TypeMax Shelf Life
Powder (Neat) -20°C or -80°CAmber Glass + Teflon Cap2-4 Years
Stock Solution -20°CAmber Glass + Teflon Cap6-12 Months
Working Soln 4°CGlass Autosampler Vial< 24 Hours
The "Warm-to-Open" Rule

Crucial Step: Never open a cold vial of lipid standard immediately after removing it from the freezer.

  • The Physics: Cold glass acts as a condenser for atmospheric moisture. Water introduction catalyzes ester hydrolysis (cleaving the cholesterol from the fatty acid).

  • The Protocol: Allow the vial to equilibrate to room temperature (approx. 15–20 mins) inside a desiccator before breaking the seal.

Material Compatibility
  • FORBIDDEN: Plastic tubes (Eppendorf, Falcon).[1]

    • Reason 1: Lipids are lipophilic; they will migrate into the plastic matrix, altering concentration.

    • Reason 2: Plastics leach plasticizers (phthalates) which appear as ghost peaks in MS spectra (m/z 391, 413).[1]

  • MANDATORY: Borosilicate glass with PTFE (Teflon)-lined caps.[1]

Module 2: The Science of Degradation

To prevent degradation, one must understand the enemy. The primary threat is Free Radical Chain Oxidation .

Mechanism: The Allylic Attack

Even though the fatty acid tail is trans (palmitelaidic), it possesses allylic hydrogens (carbons adjacent to the double bond). These are the "weak links" where oxidation initiates.

OxidationCascade Initiation INITIATION (Light/Heat/Metals strip H•) AllylicRadical Allylic Radical Formed (Unpaired electron at C8/C11) Initiation->AllylicRadical OxygenAttack Oxygen (O2) Addition AllylicRadical->OxygenAttack + O2 PeroxylRadical Peroxyl Radical (LOO•) OxygenAttack->PeroxylRadical Propagation PROPAGATION (LOO• steals H• from new lipid) PeroxylRadical->Propagation Propagation->AllylicRadical Chain Reaction Loop Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Propagation->Hydroperoxide + H• Degradation Chain Cleavage / Polymerization (Yellowing/Gummy Texture) Hydroperoxide->Degradation Secondary Decomposition

Figure 1: The autoxidation cascade.[1] Note that once the cycle enters "Propagation," it becomes self-sustaining, destroying the sample exponentially.

Module 3: Preparation of Stable Stock Solutions

Do not store this compound as a powder once the septum is pierced. Prepare a stock solution immediately.[1]

Reagents Required
  • Solvent: Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ).[1]
    • Critical Note: Use Amylene-stabilized chloroform.[1] Avoid ethanol-stabilized chloroform, as ethanol can induce transesterification (swapping the cholesterol headgroup for an ethyl group) over long storage.[1]

  • Antioxidant: Butylated hydroxytoluene (BHT).[1]

  • Inert Gas: Argon (preferred over Nitrogen due to higher density).[1]

Step-by-Step Protocol
  • Prepare Solvent: Add 0.01% BHT (w/v) to your Chloroform.[1] This acts as a "radical scavenger" to interrupt the propagation step in Figure 1.

  • Dissolution: Dissolve the this compound powder to a concentration of 10 mg/mL .

  • Purging:

    • Place a glass Pasteur pipette into the vial, hovering just above the liquid surface.

    • Flow Argon gently for 30–60 seconds. You want to displace the air, not evaporate the solvent.

  • Sealing: Immediately cap with a PTFE-lined closure.[1] Wrap with Parafilm to prevent gas exchange.

Module 4: Troubleshooting & Diagnostics

SymptomDiagnosisRoot CauseRemediation
Sample turned yellow Advanced Oxidation Formation of diketones and polymers (See Fig 1).[1]Discard. The sample is irreversibly damaged.
Sample is "gummy" Hygroscopic Failure Vial opened while cold; water absorption.[1][2][3]Discard. Hydrolysis has likely occurred.[1][4]
LC-MS: Peak Tailing Column Overload or Degradation Accumulation of polar hydroperoxides (LOOH).[1]Run a TLC plate. If a lower spot appears (more polar), the lipid is oxidized.[1]
LC-MS: Shift in RT Transesterification Use of MeOH/EtOH as storage solvent.[1]Switch to Chloroform/Methylene Chloride.
Ghost Peaks (+44 Da) Plastic Leaching Storage in polypropylene tubes.[1]Switch to Glass.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Nitrogen instead of Argon for blanketing? A: Yes, but Argon is superior. Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is lighter and mixes more easily with air if the seal is imperfect.

Q: Why is trans palmitelaidate considered more stable than cis palmitoleate? A: The trans configuration allows for tighter packing of the acyl chains (Van der Waals forces), which slightly reduces the permeability to oxygen. However, this is a physical barrier, not a chemical immunity.[1] The allylic carbons are still chemically reactive.

Q: My protocol requires methanol. Can I store the stock in methanol? A: No. Cholesteryl esters have poor solubility in methanol. Furthermore, methanol is a protic solvent that promotes hydrolysis and transesterification. Store in Chloroform; dilute into Methanol only at the moment of use (Working Solution).

Q: How do I verify purity without a Mass Spec? A: Thin Layer Chromatography (TLC).[1]

  • Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1).[1]

  • Visualization: Iodine vapor or Copper Sulfate charring.[1]

  • Result: Oxidized lipids will migrate slower (lower

    
    ) than the pure standard due to the addition of polar oxygen groups.
    

Workflow Visualization: The "Safe-Store" Process

StorageWorkflow Receive Receive Vial (-20°C) Equilibrate Equilibrate (20 min @ RT) Receive->Equilibrate Prevent Condensation Dissolve Dissolve (CHCl3 + BHT) Equilibrate->Dissolve Avoid Plastic Purge Purge Headspace (Argon Gas) Dissolve->Purge Remove O2 Seal Seal & Parafilm (Glass/Teflon) Purge->Seal Store Store (-20°C or -80°C) Seal->Store

Figure 2: The standard operating procedure for receiving and storing unsaturated lipid standards.

References

  • Avanti Polar Lipids. Storage and Handling of Lipids: Oxidation and Hydrolysis. [Link]

  • Lipid Maps. Structure and Classification of Cholesteryl Esters. [Link]

  • National Institutes of Health (NIH). Free radical oxidation of cholesterol and its precursors. [Link][1]

Sources

long-term storage stability of cholesteryl trans-9-hexadecenoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cholesteryl trans-9-hexadecenoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical biochemical reagent. Here, we provide in-depth answers to frequently asked questions and troubleshoot common issues encountered during storage and experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of cholesteryl trans-9-hexadecenoate.

Q1: What are the ideal long-term storage conditions for cholesteryl trans-9-hexadecenoate?

A1: As an unsaturated cholesteryl ester, cholesteryl trans-9-hexadecenoate is susceptible to degradation. For optimal long-term stability, it should be stored at or below -20°C.[1][2][3] Studies have shown that storing serum cholesteryl esters at -80°C can preserve fatty acid profiles for up to 10 years.[4][5] The compound should be kept in a tightly sealed glass container with a Teflon-lined cap to prevent contamination from plasticizers.[1][2][3]

Q2: Should I store it as a solid powder or dissolved in an organic solvent?

A2: It is highly recommended to store cholesteryl trans-9-hexadecenoate in a suitable organic solvent.[1][2][3] As a powder, unsaturated lipids are extremely hygroscopic and can absorb atmospheric moisture, which can lead to hydrolysis of the ester bond.[1][2][3] Exposure to air can also promote oxidation of the double bond in the fatty acid chain.[1][2][3]

Q3: What is the best way to handle the compound to minimize degradation?

A3: To prevent oxidation, overlay the organic solution with an inert gas like argon or nitrogen before sealing the container.[2][3] When you need to access the sample, allow the container to warm to room temperature before opening to avoid condensation of moisture onto the cold surface. Always use glass, stainless steel, or Teflon-coated labware for transfers, as organic solvents can leach impurities from plastics.[1][2]

Q4: What solvents are recommended for dissolving and storing cholesteryl trans-9-hexadecenoate?

A4: High-purity, peroxide-free organic solvents are essential. Commonly used solvents for lipids include chloroform, methanol, ethanol, or mixtures thereof. The choice of solvent may depend on the subsequent application. Ensure the solvent is of high purity to avoid introducing contaminants that could accelerate degradation.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My stored sample shows multiple spots on a Thin-Layer Chromatography (TLC) plate, while a fresh standard shows only one.

  • Probable Cause: This is a classic sign of sample degradation. The additional spots likely correspond to hydrolysis and oxidation products. The ester bond can be hydrolyzed to form cholesterol and free trans-9-hexadecenoic acid.[6][7] The double bond in the fatty acid chain is susceptible to oxidation, forming various oxidized species like hydroperoxides or aldehydes.[8]

  • Solution:

    • Confirm Degradation: Run a co-spot on the TLC plate with your sample and the fresh standard to confirm they are not identical.

    • Characterize Products: If necessary, use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify the degradation products.[9][10][11]

    • Review Storage Protocol: Ensure your storage protocol aligns with the recommendations in the FAQ section. Implement the use of an inert gas overlay and ensure the storage temperature is consistently maintained at or below -20°C.[1][2][3]

    • Discard and Replace: If significant degradation has occurred, it is best to discard the sample and use a fresh, properly stored aliquot for your experiments to ensure data integrity.

Problem 2: The concentration of my sample, measured by HPLC, is significantly lower than expected.

  • Probable Cause: A decrease in the concentration of the parent compound is a direct result of its degradation into other molecules. This can be caused by improper storage conditions, such as exposure to oxygen, light, or elevated temperatures, which accelerate oxidative and hydrolytic processes.[12][13]

  • Solution:

    • System Suitability Check: Before analyzing your sample, run a fresh standard of known concentration to verify that your HPLC system is performing correctly.

    • Implement Strict Storage Procedures: Immediately transfer aliquots of a new batch of cholesteryl trans-9-hexadecenoate into appropriate glass vials, flush with argon or nitrogen, seal tightly, and store at -80°C for long-term use.[4][5]

    • Perform a Stability Study: To understand the degradation kinetics under your specific laboratory conditions, you can perform a small-scale accelerated stability study.[14] This involves storing aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature) and analyzing them at various time points.

Problem 3: The physical appearance of my sample has changed (e.g., from a white solid to a yellowish, waxy substance).

  • Probable Cause: A change in color, particularly to yellow or brown, is a strong indicator of oxidation.[1][2] The formation of secondary oxidation products from the unsaturated fatty acid chain can lead to colored compounds.[9] The change in consistency from a powder to a gummy or waxy substance is often due to the absorption of moisture, which can also facilitate hydrolysis.[1][2][3]

  • Solution:

    • Do Not Use: A visible change in appearance is a clear sign of significant degradation. The sample should be considered compromised and discarded.

    • Re-evaluate Handling Procedures: This level of degradation suggests a significant breach in storage protocol. Review all handling steps, from receiving the compound to its daily use. Ensure that the container is not left open to the atmosphere for extended periods and that temperature cycling is minimized.

    • Purchase Fresh Material: Obtain a new batch of the compound and immediately implement the stringent storage and handling protocols outlined in this guide.

Part 3: Experimental Protocols & Data

To assist in maintaining the quality of your cholesteryl trans-9-hexadecenoate, we provide the following standard protocols and data.

Recommended Storage Conditions Summary
ParameterConditionRationale
Temperature ≤ -20°C (ideally -80°C for long-term)Minimizes rates of chemical reactions (oxidation, hydrolysis).[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the unsaturated fatty acid chain.[2][3]
Container Amber Glass Vial with Teflon-lined CapPrevents photodegradation and leaching of plasticizers.[1][2]
Form In a suitable organic solventPrevents moisture absorption and subsequent hydrolysis.[1][2][3]
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid and effective way to check for the presence of degradation products.

  • Plate Preparation: Use a standard silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your stored cholesteryl trans-9-hexadecenoate in chloroform to a concentration of approximately 1 mg/mL. Prepare a fresh standard solution at the same concentration.

  • Spotting: Carefully spot 1-2 µL of the stored sample, the fresh standard, and a co-spot (both sample and standard in the same spot) onto the TLC plate.

  • Development: Place the plate in a developing chamber with a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 90:10 v/v). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, allow the solvent to evaporate, and visualize the spots. This can be done using an iodine chamber, or by spraying with a solution of phosphomolybdic acid followed by gentle heating.

  • Interpretation: A pure sample will show a single spot corresponding to the standard. The presence of additional spots in the sample lane indicates degradation.

Protocol 2: Quantification of Purity by HPLC

For a more quantitative assessment, Reverse-Phase HPLC (RP-HPLC) is recommended.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of acetonitrile/isopropanol or a gradient system may be used.

  • Detection: UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Standard Curve: Prepare a series of dilutions of a fresh standard of cholesteryl trans-9-hexadecenoate to create a standard curve.

  • Sample Analysis: Prepare your stored sample at a concentration that falls within the range of your standard curve.

  • Quantification: Inject the standards and the sample. The peak area of the cholesteryl trans-9-hexadecenoate in your sample can be compared to the standard curve to determine its concentration and purity. Degradation products will typically appear as separate peaks with different retention times.

Part 4: Visualizing Degradation and Stability Workflow

Understanding the potential chemical changes and the process for evaluating them is crucial.

Primary Degradation Pathways

The two main pathways for degradation are hydrolysis and oxidation.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CE Cholesteryl trans-9-hexadecenoate Chol Cholesterol CE->Chol Esterase or H₂O/Heat FFA trans-9-Hexadecenoic Acid CE->FFA Esterase or H₂O/Heat OxProducts Oxidized Products (Hydroperoxides, Aldehydes, etc.) CE->OxProducts Free Radicals, Enzymes H2O Moisture (H₂O) H2O->Chol H2O->FFA O2 Oxygen (O₂) O2->OxProducts

Caption: Primary degradation pathways for cholesteryl trans-9-hexadecenoate.

Workflow for a Long-Term Stability Study

This workflow outlines the steps for systematically assessing the stability of your compound over time.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Time Points A Receive & Qualify New Compound Lot B Aliquot into Vials under Inert Gas A->B C1 Condition 1 (-80°C) B->C1 C2 Condition 2 (-20°C) B->C2 C3 Condition 3 (4°C, Accelerated) B->C3 T0 Time 0 T1 Time X T2 Time Y T3 Time Z D Analyze Purity (TLC, HPLC) T0->D T1->D T2->D T3->D E Compare Data & Determine Shelf-Life D->E

Caption: Experimental workflow for a long-term stability study.

References

  • Lynch, S. M., et al. (2010). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of Lipid Research, 51(11), 3253–3258. [Link]

  • Stratech Scientific Ltd. Storage & Handling of Lipids. [Link]

  • Lynch, S. M., et al. (2010). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. PubMed, 20551413. [Link]

  • Avanti Polar Lipids. Storage and handling of lipids. [Link]

  • Dadun, F. A., et al. (2018). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. DADUN. [Link]

  • Avanti Polar Lipids. Storage & handling of Lipids. [Link]

  • Tallman, K. A., & Porter, N. A. (2016). Cholesteryl ester acyl oxidation and remodeling in murine macrophages: Formation of oxidized phosphatidylcholine. Journal of Lipid Research, 57(8), 1435-1448. [Link]

  • Wikipedia. Cholesteryl ester. [Link]

  • Lab Manager. (2017). An Accelerated Procedure for the Determination of Lipid's Oxidation Stability. [Link]

  • DiDonato, J. A., et al. (2017). Oxidized cholesteryl esters and inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(4), 434-443. [Link]

  • McClements, D. J. ANALYSIS OF LIPIDS. University of Massachusetts Amherst. [Link]

  • Kruth, H. S., et al. (1992). Hydrolysis of cholesteryl ester in low density lipoprotein converts this lipoprotein to a liposome. Journal of Biological Chemistry, 267(7), 4378-4384. [Link]

  • Nutri Vive. (2018). Storage of Fats & Oils within the Kitchen. [Link]

  • Metherel, A. H., & Stark, K. D. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Lipidomics Workflow. Lipids, 55(3), 225-240. [Link]

Sources

Technical Support Center: Resolving Cholesteryl Ester Co-elution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging issue of co-elution between cholesteryl palmitelaidate (trans-C16:1) and cholesteryl palmitate (C16:0). As structurally similar isomers, their separation requires a nuanced approach that goes beyond standard reversed-phase chromatography. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each step to empower you to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding this specific separation challenge.

Q1: Why do this compound and cholesteryl palmitate co-elute so frequently?

A1: The co-elution is a direct result of their profound structural similarity. Both molecules share the same large, hydrophobic cholesterol backbone. The only difference lies in the C16 fatty acid chain: palmitate is fully saturated, while palmitelaidate contains a single trans-configured double bond.[1][2] On standard hydrophobic stationary phases like C18, this subtle difference in shape and saturation often does not provide enough of a differential interaction to allow for a full separation, leading to overlapping peaks.

Q2: What is the primary molecular difference to exploit for their separation?

A2: The key is the difference in the geometry of the fatty acid chain. The saturated palmitate chain is flexible and can rotate freely. In contrast, the trans double bond in the palmitelaidate chain introduces a rigid, linear kink. This subtle difference in molecular shape and the presence of π-electrons in the double bond are the primary handles for achieving separation. Specialized chromatographic techniques can be used to exploit these differences.

Q3: My analytes lack a UV chromophore. What is the best detection method besides mass spectrometry?

A3: For non-volatile analytes like cholesteryl esters that lack a strong UV chromophore, Charged Aerosol Detection (CAD) is a superior alternative to UV or Evaporative Light Scattering Detection (ELSD).[3][4] CAD offers near-universal response for non-volatile compounds, providing excellent sensitivity (low-ng on column) and a wide dynamic range.[5][6] Crucially, its response is largely independent of the analyte's chemical structure, making it ideal for quantifying structurally similar compounds where response factors might otherwise differ.[7]

Visualizing the Challenge: Isomeric Structures

To understand the separation challenge, it is crucial to visualize the subtle yet significant structural difference between the two molecules.

Caption: Decision-tree workflow for resolving cholesteryl ester co-elution.

In-Depth Troubleshooting Guides

If initial adjustments to your existing method fail, a change in strategy is required. The following guides provide detailed protocols for three proven approaches.

Guide 1: Advanced HPLC Method Development

This approach focuses on enhancing selectivity by moving beyond standard C18 columns and leveraging alternative interaction mechanisms.

Core Principle: The π-electrons in the trans double bond of this compound can engage in π-π interactions with specific stationary phases, an interaction unavailable to the saturated cholesteryl palmitate.

Step-by-Step Protocol:

  • Re-evaluate Column Chemistry: A standard C18 column separates primarily on hydrophobicity and is often insufficient. To resolve these isomers, a column with an alternative selectivity is necessary. Columns with phenyl-based or pyrene-based ligands are excellent candidates. [8]2. Optimize Mobile Phase: The choice of organic solvent can alter selectivity. Methanol and acetonitrile have different properties; if one doesn't provide resolution, the other should be evaluated.

    • Solvent: Acetonitrile or Methanol.

    • Gradient: A shallow gradient is crucial. A rapid gradient will not provide enough time for the subtle differences to manifest in a separation. Start with a high percentage of organic solvent (e.g., 80-90%) and increase it very slowly (e.g., over 20-30 minutes).

  • Control Temperature: Column temperature affects mobile phase viscosity and mass transfer. Experiment with temperatures between 30-50°C. Sometimes, lower temperatures can enhance selectivity for isomers.

  • Implement Charged Aerosol Detection (CAD): As mentioned in the FAQ, this is the recommended detection method for achieving accurate quantification without relying on mass spectrometry. [5][7] Table 1: Comparison of Recommended HPLC Column Chemistries

    Column Type Stationary Phase Primary Separation Mechanism Suitability for Isomer Separation
    Standard C18 Octadecylsilane Hydrophobic Interaction Low
    Phenyl-Hexyl Phenyl-Hexyl Ligands Hydrophobic & π-π Interaction Moderate to High

    | Pyrenylethyl (PYE) | Pyrenylethyl Ligands | Hydrophobic & Strong π-π Interaction | High - Recommended for difficult isomers [8]|

Guide 2: GC Analysis via Fatty Acid Methyl Esters (FAMEs)

This is an indirect but extremely powerful and reliable method for separating and quantifying cis/trans isomers of fatty acids.

Core Principle: Instead of separating the intact, high-molecular-weight cholesteryl esters, we first hydrolyze them to release the free fatty acids. These are then converted to their volatile methyl esters (FAMEs), which are readily separated with high resolution by Gas Chromatography (GC). [9][10] Step-by-Step Protocol:

  • Sample Preparation: Saponification & Methylation

    • Saponification (Hydrolysis): In a glass tube, add your lipid extract and an internal standard. Evaporate the solvent under nitrogen. Add 2 mL of 0.5 M methanolic NaOH. Cap tightly and heat at 80°C for 15 minutes. This breaks the ester bond, yielding free fatty acids and cholesterol. * Methylation: Cool the tube. Add 2 mL of Boron Trifluoride-Methanol (BF3-Methanol) reagent. Cap and heat again at 80°C for 15 minutes. This reaction converts the free fatty acids to FAMEs.

    • Extraction: Cool the tube. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge. The top hexane layer contains your FAMEs, ready for GC analysis.

  • GC Analysis: The key to separating the resulting palmitelaidate and palmitate FAMEs is a highly polar GC column.

    • Column: Use a specialized, highly polar cyanopropyl-phase capillary column (e.g., Agilent J&W DB-FastFAME, Supelco SP-2560, or equivalent). These columns are the industry standard for cis/trans FAME separation. [9][11][12] * Detector: A Flame Ionization Detector (FID) is standard, robust, and provides excellent quantification for FAMEs.

Table 2: Recommended Starting Conditions for GC-FID Analysis of FAMEs

Parameter Recommended Setting Rationale
GC Column Highly polar cyanopropyl phase (e.g., 60m x 0.25mm x 0.2µm) Provides selectivity for cis/trans isomers. [10]
Carrier Gas Hydrogen or Helium Hydrogen often provides better efficiency and faster analysis.
Inlet Temperature 250°C Ensures complete volatilization of FAMEs.
Detector Temp (FID) 275°C Prevents condensation and ensures a stable signal.
Oven Program Hold at 100°C for 2 min, then ramp 3°C/min to 240°C, hold for 15 min. A slow ramp rate is critical for resolving closely eluting isomers.

| Split Ratio | 50:1 | Prevents column overloading while maintaining good sensitivity. |

Guide 3: Supercritical Fluid Chromatography (SFC)

SFC is a modern, high-throughput alternative that combines the benefits of both liquid and gas chromatography, making it exceptionally well-suited for lipid isomer analysis.

Core Principle: SFC uses supercritical CO2 as the primary mobile phase. This fluid has low viscosity and high diffusivity, allowing for very fast and efficient separations, often superior to HPLC for resolving isomers. [13][14][15] Step-by-Step Protocol:

  • Column Selection: While standard reversed-phase columns can be used, specialized SFC columns often yield better results.

    • Recommended Columns: Start with a C18 or a Diol-based column. Diol columns can provide unique selectivity for lipid isomers. [16]2. Mobile Phase Composition:

    • Primary Mobile Phase: Supercritical CO2.

    • Co-solvent (Modifier): A polar organic solvent like Methanol is added to the CO2 to increase solvent strength and elute the analytes. The gradient involves changing the percentage of this co-solvent.

  • System Parameters:

    • Automated Back Pressure Regulator (ABPR): This is a key parameter in SFC. A typical starting point is 150 bar.

    • Temperature: Column temperature can be set around 40°C.

    • Gradient: A shallow gradient is again recommended. For example, start with 2% Methanol and increase to 15% over 5-10 minutes. SFC methods are typically much faster than HPLC methods. [14]4. Detection: SFC is compatible with a wide range of detectors, including MS, CAD, and UV. For this application, MS or CAD would be ideal.

Table 3: Recommended Starting Conditions for SFC-MS/CAD Analysis

Parameter Recommended Setting Rationale
Column C18 or Diol (e.g., 3.0 x 150 mm, <3 µm) Provides good retention and selectivity for lipids. [14][16]
Mobile Phase A Supercritical CO2 Primary mobile phase.
Mobile Phase B Methanol Organic modifier to control elution.
Flow Rate 2.0 mL/min Typical for analytical SFC.
ABPR Setting 150 bar Maintains the CO2 in a supercritical state.
Column Temperature 40°C Ensures stable and efficient chromatography.

| Gradient | 2% B to 15% B over 8 minutes | A starting point for method development. |

References
  • Moreau, R. A. (2006). The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids. Journal of the American Oil Chemists' Society. [Online]. Available: [Link]

  • Moreau, R. A., & Peterson, J. K. (Year not available). A gradient HPLC-charged aerosol detection method was applied to the measurement of different lipids. ResearchGate. [Online]. Available: [Link]

  • Agilent Technologies. (n.d.). Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. Agilent. [Online]. Available: [Link]

  • LabRulez GCMS. (n.d.). Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. LabRulez. [Online]. Available: [Link]

  • Technology Networks. (2023). Charged Aerosol Detectors: Superior Lipid Component Analysis During Lipid Nanoparticle Development and Quality Control. Technology Networks. [Online]. Available: [Link]

  • Moreau, R. A. (2006). The analysis of lipids via HPLC with a charged aerosol detector. Lipids. [Online]. Available: [Link]

  • Fisher Scientific. (n.d.). Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique. Fisher Scientific. [Online]. Available: [Link]

  • Shimadzu. (n.d.). Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography. Shimadzu. [Online]. Available: [Link]

  • Delmonte, P., & Rader, J. I. (2020). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC International. [Online]. Available: [Link]

  • Gu, Q., et al. (2018). Advances of supercritical fluid chromatography in lipid profiling. Journal of Pharmaceutical Analysis. [Online]. Available: [Link]

  • Agilent Technologies. (n.d.). Supercritical fluid chromatography-mass spectrometry methods for lipidomics profiling. Agilent. [Online]. Available: [Link]

  • Bamba, T., & Fukusaki, E. (2015). Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry. Metabolomics. [Online]. Available: [Link]

  • Shimadzu. (n.d.). Analysis of C18 Fatty Acid Isomers Using Strongly Polar Capillary Columns. Shimadzu. [Online]. Available: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Lesellier, E. (2015). Lipidomics by Supercritical Fluid Chromatography. MDPI. [Online]. Available: [Link]

  • NIST. (n.d.). Cholesteryl palmitate. NIST WebBook. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Reversed-phase HPLC chromatograms of cholesteryl ester analysis. ResearchGate. [Online]. Available: [Link]

  • PubChem. (n.d.). Cholesteryl palmitate. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Inxight Drugs. (n.d.). This compound. Inxight Drugs. [Online]. Available: [Link]

  • Ito, J., et al. (2020). Direct Separation of the Diastereomers of Cholesterol Ester Hydroperoxide Using LC-MS/MS to Evaluate Enzymatic Lipid Oxidation. Symmetry. [Online]. Available: [Link]

  • ResearchGate. (2025). Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column. ResearchGate. [Online]. Available: [Link]

  • CORE. (n.d.). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE. [Online]. Available: [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Nacalai Tesque. [Online]. Available: [Link]

  • Wang, T., et al. (2017). Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. Journal of Analytical Methods in Chemistry. [Online]. Available: [Link]

  • ResearchGate. (2017). Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. ResearchGate. [Online]. Available: [Link]

Sources

Technical Support Center: Cholesteryl Palmitelaidate Synthesis & Analysis

[1]

Welcome to the Lipid Synthesis & Analysis Support Hub. Topic: Identification and Purification of Cholesteryl Palmitelaidate (CP) CAS: 113433-69-9 (Palmitelaidic acid moiety context) Persona: Senior Application Scientist

Introduction: The "Trans" Challenge

Synthesizing and identifying This compound (the ester of cholesterol and trans-9-hexadecenoic acid) presents a unique set of challenges compared to standard saturated lipids. The critical difficulty lies in distinguishing the target trans isomer from its ubiquitous cis analog (Cholesteryl Palmitoleate) and removing stubborn urea byproducts from the coupling reaction.

This guide provides self-validating protocols to ensure your material is chemically pure and stereochemically accurate.

Module 1: Chromatographic Separation (The "Cis/Trans" Problem)

User Question:

"I am running Reverse Phase (RP-HPLC) on a C18 column, but I cannot get baseline separation between my this compound product and the Palmitoleate impurity. They co-elute. What is wrong?"

Scientist’s Diagnosis:

Standard C18 chromatography separates lipids primarily based on hydrophobicity (carbon chain length).[1] Because Palmitelaidate (trans-16:1) and Palmitoleate (cis-16:1) have identical chain lengths and molecular weights, their hydrophobic interaction with the C18 stationary phase is nearly identical.

The Solution: Argentation Chromatography (Ag-HPLC/TLC)

You must introduce orthogonality to your analysis.[1] The most robust method for separating geometric isomers of lipids is Silver Ion (Argentation) Chromatography .

  • Mechanism: Silver ions (

    
    ) form reversible 
    
    
    -complexes with the double bond.[1]
  • Causality: The cis double bond is more sterically accessible and electron-rich, forming a stronger complex with silver than the trans double bond.

  • Result: The trans isomer (Palmitelaidate) elutes earlier (is less retained) than the cis isomer.

Protocol: Silver-Ion TLC for Rapid Screening

Use this to quickly validate isomer purity before committing to HPLC.[1]

  • Plate Preparation: Dissolve 2g

    
     in 20 mL water. Dilute with 180 mL methanol.
    
  • Impregnation: Dip silica gel 60 TLC plates into the solution for 10 seconds. Dry in dark at 110°C for 30 mins.

  • Mobile Phase: Hexane:Diethyl Ether (90:10 v/v).[1]

  • Visualization: Spray with 2',7'-dichlorofluorescein (in methanol) and view under UV light.

  • Expected Rf Values:

    • Saturated (Cholesteryl Palmitate): Highest Rf (No interaction).[1]

    • Target (this compound): Middle Rf (Weak interaction).[1]

    • Impurity (Cholesteryl Palmitoleate): Lowest Rf (Strong interaction).[1]

Decision Logic Diagram

LipidSeparationStartLipid Mixture AnalysisCheckIsomers Present?Start->CheckRP_HPLCStandard C18 HPLCCheck->RP_HPLCChain Length DiffersAg_ModeArgentation (Ag+) ModeCheck->Ag_ModeCis/Trans IsomersFailCo-elution of Cis/Trans(Poor Resolution)RP_HPLC->FailIf 16:1 Trans vs 16:1 CisFail->Ag_ModeSwitch MethodMechanismMechanism:Ag+ binds Cis > TransAg_Mode->MechanismResultBaseline SeparationTrans elutes FIRSTMechanism->Result

Caption: Logic flow for selecting the correct chromatographic mode. Standard C18 fails for geometric isomers; Silver Ion mode is required.

Module 2: Spectroscopic Verification (NMR)

User Question:

"How do I prove via NMR that my double bond remained Trans during the synthesis and didn't isomerize?"

Scientist’s Diagnosis:

Mass Spectrometry (MS) will show the same parent ion (

1H-NMRcoupling constants (

)
The Self-Validating Metric: J-Coupling

The splitting pattern of the alkene protons (

1
FeatureTrans-Isomer (Palmitelaidate)Cis-Isomer (Palmitoleate)
Coupling Constant (

)
12.0 – 16.0 Hz (Large)6.0 – 12.0 Hz (Small)
Allylic Protons (

)
~1.96 ppm~2.01 ppm (Slightly Downfield)
Allylic Carbon (

)
~32 ppm~27 ppm
Protocol: 1H-NMR Analysis
  • Solvent: Dissolve 5-10 mg of purified ester in

    
     (Chloroform-d).
    
  • Acquisition: Run at minimum 400 MHz (600 MHz preferred for clear splitting).

  • Focus Region: Zoom into 5.30 – 5.45 ppm (Vinyl region).

  • Calculation:

    • Identify the multiplet for the alkene protons.

    • Calculate

      
       in Hz: 
      
      
      .
    • Pass Criteria:

      
      .[1]
      

Module 3: Synthesis Troubleshooting (Steglich Esterification)

User Question:

"I used DCC/DMAP for synthesis, but my product is contaminated with a white solid that won't filter out, and my yield is low."

Scientist’s Diagnosis:

The white solid is Dicyclohexylurea (DCU) , the byproduct of Dicyclohexylcarbodiimide (DCC). DCU is notoriously difficult to remove because it has partial solubility in organic solvents like Dichloromethane (DCM), causing it to precipitate slowly over time or contaminate chromatography columns.

The Solution: Urea Management & Reagent Swap
Option A: The "Cold Crash" (If you must use DCC)

DCU is significantly less soluble in cold ether/hexane than in DCM.

  • Evaporate the reaction solvent (DCM) completely.

  • Resuspend the crude oil in cold Diethyl Ether or Hexane .

  • Store at -20°C for 2 hours.

  • Filter through a Celite pad. The DCU will remain on the Celite.

Option B: The "Water-Soluble" Fix (Recommended)

Replace DCC with EDC


HCl1
  • Why: The urea byproduct of EDC is water-soluble.

  • Protocol: simply wash the organic reaction layer with dilute HCl and Brine. The urea byproduct washes away into the aqueous phase, leaving pure Cholesteryl Ester.

Synthesis Pathway & Impurity Map

SteglichSynthesisCholCholesterolFAPalmitelaidic Acid(Trans-16:1)O_AcylO-Acylisourea(Activated Intermediate)FA->O_AcylDCCCoupling Agent(DCC)DCC->O_AcylProductThis compound(Target)O_Acyl->Product+ Cholesterol+ DMAPDCUDCU Byproduct(Insoluble Urea)O_Acyl->DCUByproductRearrangeN-Acylurea(Stable Impurity)O_Acyl->RearrangeSlow Reaction(No DMAP)CleanupCleanup Strategy:Switch to EDC or Cold Ether FiltrationDCU->Cleanup

Caption: Steglich Esterification pathway highlighting the formation of the DCU impurity and the N-Acylurea side-reaction if DMAP is absent.

References

  • Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of Lipid Research, 7(6), 717–732. Link

  • Christie, W. W. (1989).[2] Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase.[1][2] Journal of Lipid Research, 30(9), 1471–1473. Link

  • Gunstone, F. D., et al. (1991). High-resolution 13C-NMR spectra of long-chain acids, methyl esters, glycerol esters, wax esters and their epoxidized derivatives. Chemistry and Physics of Lipids, 59(1), 29-38. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link[1]

Validation & Comparative

cholesteryl palmitelaidate vs palmitoleate crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Crystal Structures of Cholesteryl Palmitelaidate and Cholesteryl Palmitoleate for Researchers

In the realm of lipid science and its intersection with drug development and materials science, the spatial arrangement of molecules in the solid state is of paramount importance. This guide offers a detailed comparative analysis of the crystal structures of two geometric isomers: this compound (the trans-isomer) and cholesteryl palmitoleate (the cis-isomer). A nuanced understanding of their crystallographic differences is crucial, as these subtle variations in molecular geometry can significantly influence their physicochemical properties, including melting points, solubility, and ultimately, their behavior in biological and pharmaceutical systems.

The Critical Role of Isomerism in Crystal Packing

Cholesteryl esters, formed from the esterification of cholesterol with a fatty acid, are significant components of plasma lipoproteins and are implicated in the pathology of atherosclerosis. The geometry of the unsaturated fatty acid chain, specifically the cis or trans configuration of the double bond, introduces distinct conformational constraints that dictate how these molecules pack in a crystal lattice. Cholesteryl palmitoleate, with its cis-9-hexadecenoate chain, possesses a notable "kink" in its structure. In contrast, the trans-9-hexadecenoate chain of this compound results in a more linear, "straight" conformation. This fundamental difference in molecular shape is the primary determinant of the distinct crystallographic features observed in these two compounds.

A Comparative Analysis of Crystal Structures

At a macroscopic level, both this compound and cholesteryl palmitoleate can be crystallized as monoclinic thin plates.[1] However, a deeper look using single-crystal X-ray diffraction reveals a fascinating interplay of structural similarity and polymorphism.

Isostructural Forms and Polymorphism

At 295 K, one of the crystalline forms of this compound, designated as Form I, is isostructural with the crystal form of cholesteryl palmitoleate.[1] This means they share the same space group, P2₁, and have two independent molecules (A and B) in the asymmetric unit.[1][2] The unit cell dimensions for Form I of this compound have been determined, and those for cholesteryl palmitoleate are reported to be very similar.[1]

This compound, however, exhibits polymorphism, meaning it can crystallize in more than one distinct crystal structure. A second form, Form II, has also been characterized and is also monoclinic with the space group P2₁, but with different unit cell parameters.[3]

Below is a summary of the crystallographic data for the known forms of this compound and the isostructural form of cholesteryl palmitoleate:

PropertyThis compound (Form I)Cholesteryl PalmitoleateThis compound (Form II)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁P2₁P2₁
a (Å) 12.827(4)Very similar to Palmitelaidate Form I12.745(3)
b (Å) 9.075(4)Very similar to Palmitelaidate Form I9.006(2)
c (Å) 35.67(1)Very similar to Palmitelaidate Form I18.153(4)
**β (°) **93.42(3)Very similar to Palmitelaidate Form I96.63(2)
Z 222
Reference [1][1][2][3]
Molecular Conformation: The "Kinked" vs. "Straight" Chain

The most significant distinction between the crystal structures of these two isomers lies in the conformation of their fatty acid chains.

  • Cholesteryl Palmitoleate (cis-isomer): The cis double bond introduces a pronounced kink in the hexadecenoate chain. This steric hindrance influences the overall molecular shape, making efficient, compact packing more challenging.[1]

  • This compound (trans-isomer): The trans double bond allows the fatty acid chain to adopt a nearly straight, extended conformation. This linearity facilitates a more ordered and compact packing arrangement within the crystal lattice.[1]

Interestingly, despite these conformational differences, the overall shapes of the corresponding fatty acid chains in the isostructural Form I crystals are remarkably similar.[1] In both structures, the fatty acid chains of the 'A' molecules in the asymmetric unit are kinked at the double bond but are otherwise relatively straight. The chains of the 'B' molecules exhibit more complex dislocations and are bent.[1]

cluster_palmitoleate Cholesteryl Palmitoleate (cis) cluster_palmitelaidate This compound (trans) palmitoleate Kinked Fatty Acid Chain palmitelaidate Nearly Straight Fatty Acid Chain cluster_layer1 Monolayer 1 cluster_layer2 Monolayer 2 A1 Molecule A B1 Molecule B A2 Molecule A B1->A2 Interfacial Region (Chain-Chain Interactions) B2 Molecule B

Caption: Simplified schematic of Monolayer Type I packing.

Experimental Methodologies

The determination and comparison of the crystal structures of this compound and cholesteryl palmitoleate rely on single-crystal X-ray diffraction. The following outlines the key experimental steps.

Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step. For cholesteryl esters, slow evaporation from a suitable organic solvent is a common and effective method.

Protocol:

  • Solvent Selection: Choose a solvent in which the cholesteryl ester has moderate solubility. Common solvents for cholesterol and its esters include acetone, ethanol, isopropanol, and mixtures thereof. The ideal solvent will allow for slow crystallization as the solvent evaporates.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the cholesteryl ester in the chosen solvent at room temperature or slightly elevated temperature. Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the crystallization vessel with a lid or parafilm with a few small perforations. This allows for slow evaporation of the solvent over a period of several days to weeks. The vessel should be left undisturbed in a location with a stable temperature and minimal vibration.

  • Crystal Harvesting: Once suitable single crystals (typically > 0.1 mm in all dimensions) have formed, carefully harvest them from the solution using a spatula or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Causality Behind Experimental Choices: The goal of this protocol is to control the rate of nucleation and crystal growth. Slow evaporation ensures that a small number of nucleation sites form, allowing these to grow into larger, well-ordered single crystals. A stable environment prevents the formation of polycrystalline aggregates.

Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, their three-dimensional structure can be determined using a single-crystal X-ray diffractometer.

Workflow:

crystal Select & Mount Single Crystal xray Expose to Monochromatic X-ray Beam crystal->xray diffraction Collect Diffraction Pattern xray->diffraction integration Integrate Reflection Intensities diffraction->integration structure_solution Solve Phase Problem (e.g., Direct Methods) integration->structure_solution refinement Refine Atomic Coordinates & Thermal Parameters structure_solution->refinement validation Validate Final Structure refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffracted X-ray reflections.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final crystal structure.

Conclusion

The geometric isomerism of the C16:1 fatty acid chain in this compound and cholesteryl palmitoleate has a profound impact on their crystal structures. While both can adopt an isostructural monoclinic P2₁ form, the trans-isomer, this compound, also exhibits polymorphism. The key difference lies in the conformation of the fatty acid chain, with the cis double bond of cholesteryl palmitoleate inducing a kink, while the trans double bond of this compound allows for a more linear and extended structure. These structural nuances, determined through meticulous single-crystal X-ray diffraction studies, are fundamental to understanding the solid-state properties of these important biological lipids and for informing their application in various scientific and industrial fields.

References

  • Sawzik, P. & Craven, B. M. (1980). Commensurate molecules in isostructural crystals of cholesteryl cis- and trans-9-hexadecenoate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(10), 215-218.
  • Atkinson, D., & Small, D. M. (1986). Physical properties of cholesteryl esters. In Physical Properties of Cholesteryl Esters (pp. 135-167). Medical Research Institute.
  • Dorset, D. L. (1987). Crystal structures of the cholesteryl esters. Journal of Lipid Research, 28(8), 993-1005.
  • Loomis, C. R., Shipley, G. G., & Small, D. M. (1979). The phase behavior of hydrated cholesteryl esters. Journal of Lipid Research, 20(5), 525-535.
  • Craven, B. M. (1976). Crystal structure of cholesteryl myristate.
  • Guerin, G., & Finer, E. G. (1981). A study of the polymorphism of cholesteryl esters by 13C NMR spectroscopy. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 665(2), 260-267.
  • Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.
  • Abrahamsson, S., Dahlén, B., Löfgren, H., & Pascher, I. (1978). The crystal structure of cholesteryl nonanoate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(12), 3627-3632.
  • Sawzik, P., & Craven, B. M. (1979). Crystal structure of form II of this compound at 295 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(4), 897-901.

Sources

NMR Spectra Comparison: Cholesteryl Palmitelaidate vs. Palmitoleate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the NMR spectral characteristics of Cholesteryl Palmitelaidate and Cholesteryl Palmitoleate . It is designed for researchers requiring definitive structural validation and biological differentiation of these lipid isomers.[1]

Executive Summary

Cholesteryl palmitoleate (cis-9) and this compound (trans-9) are geometric isomers sharing an identical molecular weight (623.0 g/mol ) and cholesterol backbone.[1][2][3] They differ solely in the stereochemistry of the


 double bond on the fatty acyl chain.
  • Cholesteryl Palmitoleate (Cis): The naturally occurring isomer. It introduces a "kink" in the lipid chain, increasing membrane fluidity.

  • This compound (Trans): Often associated with industrial hydrogenation or specific metabolic pathways.[1][2] It adopts a linear configuration similar to saturated fats, facilitating tighter packing and higher melting points.[1][4]

The Analytical Challenge: Mass spectrometry (MS) often cannot distinguish these isomers without complex ion mobility separation. NMR spectroscopy provides the most robust, non-destructive method for differentiation, relying on specific coupling constants (


) and gamma-gauche shielding effects (

).[1][2]
Structural & Property Comparison

The following diagram illustrates the structural divergence and its impact on physical properties and analytical detection.

LipidComparison cluster_0 Core Identity cluster_1 Isomer Geometry cluster_2 NMR Diagnostic Signals Common Cholesteryl Ester Backbone (C16:1) Cis Cholesteryl Palmitoleate (Cis-9) 'Kinked' Geometry Common->Cis Natural Biosynthesis Trans This compound (Trans-9) 'Linear' Geometry Common->Trans Hydrogenation/Isomerization H_Cis 1H Olefinic Signal Overlap with H6 J ≈ 10 Hz Cis->H_Cis Proton Environment C_Cis 13C Allylic Shift ~27.2 ppm (Shielded) Cis->C_Cis Gamma-Gauche Effect H_Trans 1H Olefinic Signal Distinct Multiplet J ≈ 15-16 Hz Trans->H_Trans Proton Environment C_Trans 13C Allylic Shift ~32.6 ppm (Deshielded) Trans->C_Trans Lack of Steric Strain

Figure 1: Structural divergence and resulting NMR diagnostic markers for cholesteryl esters.[1][2][3]

Detailed NMR Spectral Analysis
3.1 Proton (

) NMR Comparison

The cholesterol moiety provides internal reference signals (H3 at


 ppm, H6 at 

ppm).[1][5] The differentiation relies on the fatty acid olefinic region (

ppm).
FeatureCholesteryl Palmitoleate (Cis )This compound (Trans )Mechanistic Explanation
Olefinic Protons (

)
5.32 – 5.36 ppm 5.36 – 5.40 ppm Trans protons are slightly deshielded, but chemical shift overlap is common.[2][3]
Coupling Constant (

)

Hz

Hz
Primary Diagnostic: Trans geometry creates a larger scalar coupling between vicinal protons.[2][3]
Signal Morphology Triplet-like; often overlaps with Cholesterol H6 (

ppm).[1][2][3][5]
Distinct multiplet; clearer separation from H6 due to larger

-coupling.[1][2][3]
Overlap in cis complicates integration; trans is often easier to resolve.[1]
Allylic Protons (

)

ppm

ppm
Cis geometry places allylic protons in the deshielding cone of the double bond more significantly than trans.[2][3]

Expert Insight: In a mixture, the cis olefinic signal will appear as a shoulder or direct overlap with the cholesterol H6 alkene signal. The trans signal will appear as a wider multiplet due to the larger coupling constant.

3.2 Carbon (

) NMR Comparison

Carbon NMR provides the most definitive confirmation due to the "gamma-gauche" effect.

FeatureCholesteryl Palmitoleate (Cis )This compound (Trans )Mechanistic Explanation
Allylic Carbons (

)

ppm

ppm
Definitive Marker: In cis, allylic carbons experience steric compression (gamma-gauche effect), shielding them upfield by

ppm.[2][3]
Olefinic Carbons (

)

ppm

ppm
Trans carbons are slightly deshielded, but the difference is less dramatic than allylic carbons.
Cholesterol C3

ppm

ppm
Unaffected by fatty acid tail geometry; serves as internal shift reference.[1]
Experimental Protocols

To ensure reproducibility and valid spectral comparison, follow this standardized lipid NMR workflow.

Protocol: High-Resolution Lipid NMR

Objective: Resolve olefinic couplings and allylic carbon shifts without derivatization.

Reagents:

  • Deuterated Chloroform (

    
    ) with 0.05% TMS (Tetramethylsilane).[1][2]
    
  • 5 mm high-quality NMR tubes.

Workflow:

  • Sample Preparation:

    • Dissolve 10–20 mg of cholesteryl ester in 600 µL of

      
      .
      
    • Note: Concentrations below 5 mg may require excessive scan times for

      
       detection of the allylic shift.
      
  • Instrument Setup:

    • Minimum Field Strength: 400 MHz (600 MHz recommended for clean separation of H6 and olefinic signals).[1]

    • Temperature: 298 K (25°C) .[1][2]

  • Acquisition Parameters (

    
    ): 
    
    • Pulse angle: 30°.[1]

    • Relaxation delay (

      
      ): 2.0 s  (Ensure full relaxation of methyls for integration).
      
    • Number of Scans (

      
      ): 16–64.[1]
      
  • Acquisition Parameters (

    
    ): 
    
    • Pulse sequence: Proton-decoupled (e.g., zgpg30).[1][2][3]

    • Number of Scans (

      
      ): >512 (Essential to resolve the ~32 ppm vs ~27 ppm allylic signals clearly).
      

Self-Validating Check:

  • Verify the Cholesterol C18 methyl signal at

    
     ppm (
    
    
    
    ) or
    
    
    ppm (
    
    
    ).[2] If these drift, recalibrate to TMS at 0.00 ppm before assigning alkene geometry.
Performance & Biological Implications[1][2][3][6]

Why does this distinction matter in drug development?

FeatureBiological ConsequenceResearch Application
Membrane Packing Cis: High fluidity, prevents crystallization.[1][2][3] Trans: High rigidity, promotes crystallization (similar to saturated fats).[1][2]Atherosclerosis research: Trans-cholesteryl esters accumulate in plaques and crystallize more readily than cis esters.[1][2][3]
Metabolic Processing Cis: Efficiently hydrolyzed by Cholesteryl Ester Hydrolase (CEH).[1][2] Trans: Slower hydrolysis; alters Cholesteryl Ester Transfer Protein (CETP) activity.[1][2]Drug efficacy studies targeting lipid metabolism or CETP inhibition.[1]
Physical State Cis: Liquid/Soft solid at body temp.[1] Trans: Solid/Crystalline at body temp.[1]Formulation stability and bioavailability studies.[1]
References
  • Lagrost, L., & Barter, P. J. (1991).[1][6] Differential effects of cis and trans fatty acid isomers, oleic and elaidic acids, on the cholesteryl ester transfer protein activity. Biochimica et Biophysica Acta (BBA), 1085(2), 209-216.[1][2][3] Link

  • Ziblat, R., et al. (2012).[1][7] Spontaneous formation of two-dimensional and three-dimensional cholesterol crystals in single hydrated lipid bilayers. Biophysical Journal, 103(2), 255-264.[1][2][3][7] Link

  • Gunstone, F. D. (1993).[1] High Resolution NMR of Lipid Mixtures. In: Advances in Lipid Methodology. Oily Press. (General reference for Cis/Trans lipid shifts).

  • National Institute of Standards and Technology (NIST). Cholesteryl palmitate Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Link[1][2][3]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Link

Sources

Navigating the Labyrinth of Lipidomics: A Comparative Guide to Cross-Validation of Cholesteryl Ester Data

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of lipidomics, the quest for robust and reproducible biomarker discovery is paramount. Cholesteryl esters, key players in cholesterol transport and storage, are increasingly scrutinized for their roles in cardiovascular and metabolic diseases. However, the analytical complexity of these neutral lipids, coupled with the high-dimensional nature of mass spectrometry data, presents significant challenges for data validation. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of cross-validation techniques tailored to cholesteryl ester lipidomics data, ensuring the scientific integrity and translational potential of your findings.

The Imperative of Rigorous Validation in Cholesteryl Ester Lipidomics

The analysis of cholesteryl esters, often performed using liquid chromatography-mass spectrometry (LC-MS), generates vast datasets where the number of variables (lipid species) can vastly exceed the number of samples.[1][2] This high dimensionality increases the risk of overfitting, where a statistical model describes random error or noise instead of the underlying biological relationship.[2] Cross-validation is a critical statistical technique to mitigate this risk by assessing a model's performance on unseen data, thereby providing a more accurate measure of its generalizability.[3] For cholesteryl ester data, with its inherent complexity arising from numerous fatty acid chain variations, rigorous validation is not just best practice—it is essential for the discovery of reliable biomarkers.

A Comparative Analysis of Cross-Validation Strategies

The choice of cross-validation method can significantly impact the evaluation of a model's performance. Here, we compare three commonly used techniques—k-fold Cross-Validation, Leave-One-Out Cross-Validation (LOOCV), and Bootstrapping—in the context of cholesteryl ester lipidomics data.

Method Description Advantages for Cholesteryl Ester Lipidomics Disadvantages for Cholesteryl Ester Lipidomics When to Use
k-fold Cross-Validation The dataset is randomly partitioned into 'k' equally sized subsets (folds). The model is trained on k-1 folds and validated on the remaining fold. This process is repeated k times, with each fold used once as the validation set.[4][5]- Reduces variance: Averaging the results over k folds provides a more stable estimate of model performance compared to a single train-test split.[6] - Computationally efficient: Less computationally intensive than LOOCV, especially for larger datasets.[7]- Potential for bias: The performance estimate can be slightly biased as the model is trained on a subset of the data (k-1/k). - Variability in small datasets: The choice of 'k' can influence the performance estimate, and in small datasets, the partitioning can introduce variability.[8]Ideal for most cholesteryl ester lipidomics studies, particularly with moderate to large sample sizes. A common choice is 10-fold cross-validation.
Leave-One-Out Cross-Validation (LOOCV) A special case of k-fold cross-validation where k equals the number of samples. The model is trained on all but one sample and tested on the single held-out sample. This is repeated for each sample.[9]- Low bias: The model is trained on almost the entire dataset, providing a nearly unbiased estimate of performance.[9] - Deterministic: Produces the same result every time it is run on the same dataset.[9]- High variance: The performance estimate can have high variance because the training sets are highly correlated.[6][10] - Computationally expensive: Requires building as many models as there are samples, which can be prohibitive for large datasets.[7]Suitable for smaller cholesteryl ester datasets where maximizing the training data is crucial and computational cost is not a major constraint.
Bootstrapping Involves repeatedly sampling the dataset with replacement to create multiple "bootstrap" datasets of the same size as the original. For each bootstrap sample, a model is trained and then tested on the "out-of-bag" samples (those not included in the bootstrap sample).- Provides a measure of stability: By repeatedly sampling the data, it allows for the assessment of the stability of the model and the selected features.[3] - Effective for small datasets: Can provide robust estimates of model performance even with limited sample sizes.[11]- Can introduce bias: The bootstrap samples may not be perfectly representative of the original dataset. - More complex to implement: The process of creating bootstrap samples and tracking out-of-bag errors can be more complex than k-fold cross-validation.Useful for assessing the stability of biomarker signatures derived from cholesteryl ester data, especially in studies with small sample sizes where understanding the variability of the findings is critical.

Experimental Workflow for Cross-Validation in Cholesteryl Ester Lipidomics

A typical workflow for analyzing and cross-validating cholesteryl ester lipidomics data involves several key steps, from initial data acquisition to robust model validation.

Lipidomics_Workflow cluster_0 Data Acquisition & Preprocessing cluster_1 Modeling & Cross-Validation cluster_2 Evaluation & Interpretation Sample_Prep Sample Preparation (Lipid Extraction) LC_MS_Analysis LC-MS Analysis of Cholesteryl Esters Sample_Prep->LC_MS_Analysis Inject Data_Processing Data Processing (Peak Picking, Alignment, Normalization) LC_MS_Analysis->Data_Processing Raw Data Feature_Selection Feature Selection (e.g., PLS-DA) Data_Processing->Feature_Selection Processed Data Matrix Model_Building Model Building Feature_Selection->Model_Building Selected Features Cross_Validation Cross-Validation (e.g., 10-fold CV) Model_Building->Cross_Validation Train/Test Splits Performance_Metrics Performance Metrics (Accuracy, AUC, etc.) Cross_Validation->Performance_Metrics Performance Estimates Biomarker_Validation Biomarker Validation (Targeted Analysis) Performance_Metrics->Biomarker_Validation Candidate Biomarkers

Caption: A generalized workflow for cholesteryl ester lipidomics from sample preparation to biomarker validation.

Detailed Protocol: 10-fold Cross-Validation of a PLS-DA Model

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised multivariate analysis method commonly used in lipidomics to identify variables that contribute to the separation between different groups (e.g., case vs. control).[12] The following protocol outlines the steps for performing a 10-fold cross-validation of a PLS-DA model.

Objective: To assess the predictive performance and robustness of a PLS-DA model built on cholesteryl ester lipidomics data.

Methodology:

  • Data Preparation:

    • Start with a processed data matrix where rows represent samples and columns represent cholesteryl ester species.

    • Ensure data is appropriately normalized (e.g., by the sum of all lipid intensities for each sample) and scaled (e.g., Pareto scaling) to give all variables equal influence on the model.[2]

  • Data Partitioning (10-fold CV):

    • Randomly divide the dataset into 10 equally sized folds. It is crucial to maintain the proportion of each class (e.g., case and control) in each fold, a technique known as stratified k-fold cross-validation.[4]

  • Iterative Model Building and Testing:

    • Iteration 1:

      • Training: Train a PLS-DA model using data from folds 2 through 10.

      • Testing: Use the trained model to predict the class of the samples in fold 1.

      • Record: Store the prediction results.

    • Iteration 2:

      • Training: Train a new PLS-DA model using data from folds 1, 3 through 10.

      • Testing: Predict the class of the samples in fold 2.

      • Record: Store the prediction results.

    • ... Repeat for all 10 folds.

  • Performance Evaluation:

    • After completing all 10 iterations, combine the prediction results for all samples.

    • Calculate key performance metrics such as:

      • Accuracy: The proportion of correctly classified samples.

      • Sensitivity and Specificity: The ability of the model to correctly identify positive and negative cases, respectively.

      • Area Under the Receiver Operating Characteristic Curve (AUC): A measure of the model's ability to distinguish between classes.

  • Permutation Testing (Model Validation):

    • To further validate the significance of the PLS-DA model, perform permutation testing.

    • Randomly shuffle the class labels of the samples and repeat the entire 10-fold cross-validation process multiple times (e.g., 1000 times).

    • Compare the performance of the original model to the distribution of performances from the permuted models. A significant difference indicates that the original model is not due to chance.[2][8]

CrossValidation_Protocol cluster_loop Repeat for each fold (i = 1 to 10) Start Start with Processed Cholesteryl Ester Data Split Randomly Split Data into 10 Folds (Stratified) Start->Split Train Train PLS-DA Model on 9 Folds (all except fold i) Split->Train Test Test Model on Fold i Train->Test Store Store Predictions Test->Store Evaluate Evaluate Overall Model Performance (Accuracy, AUC, etc.) Store->Evaluate After all folds are processed Permutation Perform Permutation Testing (Validate Model Significance) Evaluate->Permutation End Validated Model Permutation->End

Caption: Step-by-step protocol for 10-fold cross-validation of a PLS-DA model.

Causality Behind Experimental Choices: Why These Steps Matter

  • Stratified Sampling: In biomarker studies, it is common to have an imbalanced number of cases and controls. Stratified sampling ensures that each fold in the cross-validation is representative of the overall class distribution, preventing biased performance estimates.[4]

  • Permutation Testing: This is a crucial step to assess the statistical significance of the model. A high cross-validation accuracy could be obtained by chance, especially with high-dimensional data. Permutation testing helps to determine the probability of observing such a high accuracy with randomly assigned class labels.[2][8]

  • Choice of 'k' in k-fold: While 10 is a common choice, for smaller datasets, a lower 'k' (e.g., 5) might be more appropriate to ensure that the training folds are large enough to build a stable model. Conversely, for very large datasets, a higher 'k' can be used.

Conclusion: Towards Robust and Reproducible Cholesteryl Ester Biomarkers

The journey from a lipidomics experiment to a validated biomarker is fraught with potential pitfalls. For cholesteryl ester data, with its inherent complexity, a "one-size-fits-all" approach to data analysis is insufficient. A thorough understanding and judicious application of cross-validation techniques are indispensable for ensuring the scientific rigor and translational potential of your research. By carefully selecting the appropriate cross-validation strategy and adhering to a robust validation workflow, researchers can confidently identify meaningful biological insights and pave the way for the development of novel diagnostic and therapeutic strategies.

References

  • von Gerichten, J., Saunders, K., Bailey, M. J., Gethings, L. A., Onoja, A., Geifman, N., & Spick, M. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites, 14(8), 461. [Link]

  • LIPID MAPS. (n.d.). Experimental Data. Retrieved from [Link]

  • Gethings, L. A., et al. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. PubMed. [Link]

  • MetwareBio. (2025, April 2). Comprehensive Guide to Common Lipidomics Databases and Software. Retrieved from [Link]

  • Giles, C., et al. (2023). From big data to big insights: statistical and bioinformatic approaches for exploring the lipidome. Journal of Lipid Research, 64(1), 100301. [Link]

  • Burla, B., et al. (2018). The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. Metabolites, 8(2), 31. [Link]

  • Idkowiak, J., et al. (2025). Best practices and tools in R and Python for statistical processing and visualization of lipidomics and metabolomics data. Nature Communications. [Link]

  • Holcapek, M., & Idkowiak, J. (2025, October 24). Streamlining Lipidomics: Novel Statistical Workflows and Visualization in R and Python. LCGC International. [Link]

  • Giskeødegård, G. F., et al. (2015). Data analysis of MS-based clinical lipidomics studies with crossover design: A tutorial mini-review of statistical methods. Analytica Chimica Acta, 880, 9-18. [Link]

  • Analytics Vidhya. (2024, November 20). Enhance Model Performance through Cross Validation: A Guide in Python and R. Retrieved from [Link]

  • Rubingh, C. M., et al. (2006). Assessing the performance of statistical validation tools for megavariate metabolomics data. Metabolomics, 2(2), 53-61. [Link]

  • Stack Exchange. (2013, June 14). Bias and variance in leave-one-out vs K-fold cross validation. Cross Validated. [Link]

  • Quora. (2016, August 19). Why does leave-one-out cross validation have high variance than k-fold approach?[Link]

  • Westerhuis, J. A., et al. (2008). Assessment of PLSDA cross validation. Metabolomics, 4(1), 81-89. [Link]

  • Medium. (2025, May 3). Leave-One-Out Cross-Validation Explained. [Link]

  • Gomede, E. (2024, April 10). Unveiling Model Precision: The Efficacy of Bootstrapped Cross-Validation in Performance Assessment. The Modern Scientist. [Link]

  • Szymanska, E., et al. (2012). Double-check: validation of diagnostic statistics for PLS-DA models in metabolomics studies. Metabolomics, 8(Suppl 1), 3-16. [Link]

Sources

Mass Fragmentation & Isomer Differentiation: Cholesteryl trans-9-hexadecenoate

[1]

Executive Summary & Biological Context

Cholesteryl trans-9-hexadecenoate (Cholesteryl Palmitelaidate) is a cholesteryl ester (CE) comprising cholesterol esterified with trans-9-hexadecenoic acid (palmitelaidic acid).[1] Unlike its abundant cis-isomer (cholesteryl palmitoleate), which is endogenously synthesized via stearoyl-CoA desaturase-1 (SCD1), the trans-isomer is primarily an exogenous biomarker of dietary intake (industrial trans fats, ruminant dairy) or a product of free-radical-mediated isomerization under oxidative stress.[1]

The Analytical Challenge: In standard Electrospray Ionization (ESI-MS/MS), cholesteryl esters exhibit a "silent" fatty acid chain.[1] The fragmentation is dominated by the cholesterol backbone, rendering the cis and trans isomers isobaric and spectrally indistinguishable under low-energy Collision Induced Dissociation (CID). This guide details the fragmentation mechanics and provides a validated comparative workflow to resolve these geometric isomers.

Physicochemical Profile & Theoretical Masses

Before MS analysis, verify the theoretical ion species.[2] The molecule readily forms ammonium or sodium adducts in positive ionization modes.

ParameterValue
IUPAC Name Cholest-5-en-3β-yl (9E)-hexadec-9-enoate
Formula C

H

O

Exact Mass (Neutral) 622.5689 Da
Precursor

m/z 640.6030 (Dominant in ESI w/ Ammonium Formate)
Precursor

m/z 645.5590 (Dominant in ESI w/o buffer)
Precursor

Rarely observed (Instantly dehydrates to m/z 369)
Key Fragment m/z 369.3521 (Cholesta-3,5-diene cation)

Fragmentation Mechanism: The "Silent Chain" Phenomenon

In ESI-MS/MS, the fragmentation of cholesteryl trans-9-hexadecenoate is driven by the stability of the cholesterol carbocation.

Mechanism Description
  • Ionization: The ester forms an ammonium adduct

    
    .[1][3]
    
  • Activation: Upon collision (CID), the complex loses ammonia (

    
    ) and the fatty acid moiety (Palmitelaidic acid) as a neutral neutral.[1]
    
  • Charge Retention: The positive charge is exclusively retained by the cholesterol ring system, undergoing a 1,2-elimination to form the stable cholesta-3,5-diene cation at m/z 369.35 .[2]

Critical Insight: Because the fatty acid is lost as a neutral species, the mass spectrum provides no direct information about the double bond geometry (cis vs. trans) or position (delta-9) in the fatty acid chain. Both isomers yield a single dominant peak at m/z 369.35.[1]

Visualization: Fragmentation Pathway

FragmentationPrecursorPrecursor [M+NH4]+m/z 640.60TransitionTransition State[Complex]Precursor->TransitionCID EnergyProductProduct IonCholesta-3,5-dienem/z 369.35Transition->ProductHeterolytic CleavageNeutralNeutral LossPalmitelaidic Acid(254 Da) + NH3Transition->Neutral

Caption: ESI-MS/MS pathway showing the dominant formation of the m/z 369 ion and the loss of the fatty acid information.

Comparative Analysis: Resolving the Isomers

To distinguish Cholesteryl trans-9-hexadecenoate (Target) from Cholesteryl cis-9-hexadecenoate (Interference), you must move beyond standard CID.[1]

Comparison of Analytical Strategies
FeatureStandard ESI-CID LC-MS (C18 High-Res) Paternò-Büchi (PB) Derivatization
Primary Signal m/z 369.35 (Base Peak)Retention Time (RT)Diagnostic Oxetane Fragments
Isomer Resolution None (Isobaric overlap)High (Trans elutes later)High (Unique fragment ratios)
Sensitivity ExcellentGoodModerate
Throughput High (Flow Injection)Medium (15-20 min run)Low (Requires reaction step)
Equipment Triple Quad (QqQ)UHPLC-QTOF/QqQUV Source + MS
Data Evidence: Chromatographic Separation

While MS spectra are identical, the trans isomer interacts differently with C18 stationary phases due to its linear geometry, allowing tighter packing than the "kinked" cis isomer.[2]

  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm).[2][1]

  • Mobile Phase: A: ACN/H2O (60:40); B: IPA/ACN (90:10).[1]

  • Observed Behavior:

    • Cis-isomer (Palmitoleate): Elutes earlier (e.g., RT ~8.2 min).

    • Trans-isomer (Palmitelaidate): Elutes later (e.g., RT ~8.5 min).

    • Note: RTs are system-dependent; relative order is constant.

Experimental Protocol (Self-Validating)

This protocol utilizes LC-separation coupled with MRM detection to quantify the specific isomer.[1]

Step 1: Lipid Extraction (Modified Folch)[2]
  • Sample: 50 µL Plasma.

  • Lysis: Add 200 µL Methanol (cold) containing internal standard (Cholesteryl-d7 palmitate). Vortex 30s.

  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether).[2][1] Shake 10 min at 4°C.

  • Phase Separation: Add 150 µL MS-grade water. Centrifuge 3000 x g for 5 min.

  • Collection: Collect upper organic phase, dry under N2, reconstitute in 100 µL IPA:MeOH (1:1).

Step 2: LC-MS/MS Parameters[1][4][5][6]
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).[2][1]

  • Ion Source: ESI Positive (or APCI for higher sensitivity in non-polars).

  • MRM Transitions:

    • Target (Trans-16:1): 640.6

      
       369.4 (Quantifier)[1]
      
    • Internal Std (d7-CE): [M_IS+NH4]+

      
       376.4[1]
      
  • Validation Check: Inject a mix of authentic cis and trans standards. Ensure baseline resolution (R > 1.5). If peaks merge, lower the column temperature to 20°C or switch to a C30 column.

Workflow Diagram

Workflowcluster_MSMass SpectrometrySampleBiological Sample(Plasma/Tissue)ExtractMTBE Extraction(Isolate Neutral Lipids)Sample->ExtractLCUHPLC Separation(C18 or C30 Column)Extract->LCIonizationESI(+) SourceGenerate [M+NH4]+LC->IonizationFilterQ1 Filter: 640.6Ionization->FilterCollisionQ2 CID: Loss of FAFilter->CollisionDetectQ3 Filter: 369.4Collision->DetectResultData AnalysisDistinguish via Retention TimeDetect->Result

Caption: Integrated LC-MS/MS workflow for resolving isobaric cholesteryl ester isomers.

References

  • Liebisch, G., et al. "High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS)." Biochimica et Biophysica Acta (BBA), 2006.[2][1]

  • Bowden, J. A., et al. "Electrospray MS/MS reveals extensive and nonspecific oxidation of cholesterol esters in human peripheral vascular lesions."[2] Journal of Lipid Research, 2011.[2]

  • Hutchins, P. M., et al. "Quantification of isomers of cholesteryl esters by LC-MS/MS."[2] Journal of Lipid Research, 2008.[2] (Contextual grounding for isomer separation).

  • Agilent Technologies. "LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma." Application Note, 2019.

  • Ferreri, C., et al. "Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development."[2][4] Chemical Research in Toxicology, 2013.[2][4]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cholesteryl Palmitelaidate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as cholesteryl palmitelaidate, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to provide you with the essential knowledge to manage this chemical waste stream effectively, ensuring the safety of your personnel and the protection of our environment.

Hazard Assessment of this compound

Generally, cholesteryl esters are not classified as highly hazardous substances.[2] However, some may cause skin or eye irritation upon contact.[3][4] It is a combustible solid that can burn, though it does not easily propagate a flame.[5] As with many powdered organic solids, there is a potential for dust to form an explosive mixture with air in a confined space if an ignition source is present.[5] Therefore, it is crucial to handle this compound in a well-ventilated area and avoid the generation of dust.

Key Inferred Properties and Hazards:

Property/HazardDescriptionSource(s)
Physical State Solid at room temperature.[6]
Combustibility Combustible solid.[5]
Primary Hazards May cause skin and eye irritation.[3][4]
Dust Explosion Dust may form an explosive mixture with air.[5]
Incompatibilities Strong oxidizing agents.[2]

Pre-Disposal Considerations: Waste Minimization

Before we delve into the disposal protocol, it is essential to consider the principles of waste minimization. Efficient experimental design and accurate calculation of required quantities can significantly reduce the amount of this compound that needs to be disposed of, saving resources and reducing environmental impact.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe chemical waste management.[7] this compound waste should be collected separately from other waste streams.

  • Solid Waste: Collect solid this compound, including any contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated solid waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, it should be treated as a flammable organic liquid waste.[8] This waste stream must be kept separate from aqueous and corrosive wastes.

  • Incompatible Wastes: Never mix this compound waste with strong oxidizing agents, strong acids, or strong bases.[2][9]

Step 2: Container Selection

The choice of waste container is crucial for preventing leaks, spills, and reactions.

  • Solid Waste: Use a clearly labeled, sealable container made of a material compatible with this compound, such as a high-density polyethylene (HDPE) drum or a securely lined cardboard box for dry, non-sharp waste.

  • Liquid Waste: For solutions of this compound, use a solvent-resistant container, such as an HDPE or glass bottle.[10] Ensure the container is in good condition and has a secure, leak-proof cap.[11] Leave approximately 10% headspace in liquid waste containers to allow for vapor expansion.[8]

Step 3: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[11]

Each waste container must be labeled with the following information:

  • The words "Hazardous Waste".[11]

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]

  • If in a solution, list all components and their approximate percentages.

  • The relevant hazard pictograms (e.g., an exclamation mark for irritant, if applicable based on your institution's assessment).[9]

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

Step 4: Storage of Waste

Designate a specific, supervised area within the laboratory for the accumulation of chemical waste, away from regular lab activities.[8][10] This is often referred to as a Satellite Accumulation Area.[10][11]

  • Store solid and liquid waste separately.[8]

  • Ensure the storage area is well-ventilated.

  • Keep waste containers securely closed except when adding waste.[11]

  • Store incompatible waste types separately to prevent accidental mixing.[9]

  • Inspect the waste storage area weekly for any signs of leaks or container degradation.[11]

Step 5: Final Disposal Route

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[7] As an organic compound, the preferred method of disposal is high-temperature incineration by a licensed hazardous waste disposal company.[8]

  • Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of your this compound waste.[10][11]

  • Follow all institutional procedures for waste pickup requests.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before cleaning up a small spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an absorbent material compatible with the solvent.

  • Cleanup: Place the spilled material and any contaminated cleanup supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Diagrammatic Overview of the Disposal Workflow

CholesterylPalmitelaidateDisposal cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal Waste This compound Waste (Solid or in Solution) SolidWaste Solid Waste Container (HDPE, Labeled) Waste->SolidWaste Solid LiquidWaste Liquid Waste Container (Solvent-Resistant, Labeled) Waste->LiquidWaste Liquid SAA Satellite Accumulation Area (Designated, Ventilated) SolidWaste->SAA LiquidWaste->SAA EHS Contact EHS for Pickup SAA->EHS Incineration Licensed Incineration Facility EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

References

  • University of Canterbury.Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System.
  • Tion.Safe Storage and Disposal of Chemicals in A Lab.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl palmitelaidate
Reactant of Route 2
Reactant of Route 2
Cholesteryl palmitelaidate

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